molecular formula C8H12F2O2 B6618643 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one CAS No. 2282967-88-6

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

Cat. No.: B6618643
CAS No.: 2282967-88-6
M. Wt: 178.18 g/mol
InChI Key: DGGKEOWYDYZUIC-UHFFFAOYSA-N
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Description

1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one (CID 89694410) is an organic compound with the molecular formula C8H12F2O2 . It belongs to the class of fluorinated cyclohexane derivatives, which are valued in chemical research and development as versatile building blocks. The presence of the geminal difluoro group on the cyclohexane ring can significantly alter the compound's electronic properties, metabolic stability, and lipophilicity compared to its non-fluorinated analogue, making it a valuable scaffold in materials science and medicinal chemistry research . For instance, derivatives of 4,4-difluorocyclohexane have documented applications in the development of advanced liquid crystal mixtures, where the fluorine atoms help fine-tune the physical and optical properties of the material . Researchers utilize this ketone-containing compound as a key synthetic intermediate for further chemical modifications. The structure features a tertiary alcohol and a ketone functional group, providing two distinct sites for chemical reactions. This product is intended for research purposes as a chemical standard or a synthetic precursor. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-6(11)7(12)2-4-8(9,10)5-3-7/h12H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGKEOWYDYZUIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCC(CC1)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Structural Elucidation of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of the chemical compound 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one. The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. This document details a robust synthetic methodology for the target compound, grounded in the principles of organometallic chemistry. Furthermore, it presents a thorough structural elucidation based on predictive analysis of its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage fluorinated building blocks in the design of novel chemical entities.

Introduction: The Strategic Role of Fluorinated Cyclohexanes

Selective fluorination is a preeminent strategy in the development of pharmaceuticals and advanced materials. Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a testament to its unique ability to enhance molecular properties.[1] Fluorine's high electronegativity, combined with a steric profile similar to hydrogen, allows for the fine-tuning of a molecule's electronic landscape, metabolic stability, lipophilicity (LogP), and binding affinity without introducing significant steric bulk.[1]

The 4,4-difluorocyclohexane motif is of particular interest. This arrangement creates a "Janus" cyclohexane, where one face of the ring is rendered electron-deficient and polar by the gem-difluoro group, while the opposing face remains nonpolar and lipophilic.[2] This dichotomous nature can be exploited to achieve specific molecular recognition and orientation within biological systems. The title compound, 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one, combines this valuable fluorinated scaffold with two additional reactive handles: a tertiary alcohol and a ketone. This trifunctional architecture makes it a highly versatile building block for the synthesis of more complex molecular targets. This guide outlines the logical synthesis and detailed structural characterization of this important chemical entity.

Proposed Synthesis and Mechanism

The most direct and logical synthetic route to 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one is through the nucleophilic addition of an acetyl anion equivalent to the electrophilic carbonyl of 4,4-difluorocyclohexanone. The Grignard reaction, a classic and robust method for carbon-carbon bond formation, is ideally suited for this transformation.[3] The proposed synthesis involves the reaction of 4,4-difluorocyclohexanone with methylmagnesium bromide.

Overall Reaction Scheme

Caption: Proposed synthesis via Grignard reaction.

Experimental Protocol

This protocol is a self-validating system based on established procedures for Grignard reactions with ketones.[3][4]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromomethane or Methyl Iodide

  • Anhydrous diethyl ether (Et₂O)

  • 4,4-Difluorocyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • All glassware must be rigorously flame-dried or oven-dried to exclude moisture. Assemble a three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine as an activator. The iodine vapor will etch the passivating magnesium oxide layer.[4]

    • In the dropping funnel, prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the methyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required.

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed. The resulting grey/black solution is the Grignard reagent, methylmagnesium bromide.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve 4,4-difluorocyclohexanone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the ketone solution dropwise to the stirred Grignard reagent at 0°C. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete reaction.

  • Workup and Purification:

    • Cool the reaction mixture again to 0°C.

    • Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise. This protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent. Avoid using strong acids initially to prevent potential elimination reactions.

    • Transfer the mixture to a separatory funnel. Separate the ethereal layer.

    • Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to yield the pure 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one.

Mechanistic Insight

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbonyl carbon of the ketone.[3] The carbon-magnesium bond is highly polarized, making the carbon atom a potent nucleophile.[4] This attack forms a tetrahedral magnesium alkoxide intermediate. The subsequent acidic workup protonates this alkoxide to yield the final tertiary alcohol product.

Grignard_Mechanism_Workflow start Start: 4,4-Difluorocyclohexanone + Methylmagnesium Bromide step1 Nucleophilic Attack: Polarized C-Mg bond attacks the electrophilic carbonyl carbon. start->step1 In Et₂O step2 Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed. step1->step2 step3 Aqueous Workup (Quench): Saturated NH₄Cl or dilute acid is added. step2->step3 Exothermic step4 Protonation: The alkoxide is protonated. step3->step4 end_node Product: 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one step4->end_node caption Mechanism of the Grignard Reaction.

Caption: Mechanism of the Grignard Reaction.

Structural Elucidation and Spectroscopic Signature

While no experimental literature data is currently available for this specific compound, its spectroscopic signature can be reliably predicted based on fundamental principles and data from analogous structures.[5]

Chemical Structure

Caption: Chemical structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are as follows:

Nucleus Predicted δ (ppm) Multiplicity Assignment Causality/Rationale
¹H NMR ~ 3.5 - 4.5br s-OHHydroxyl proton, exchangeable, broad signal.
~ 2.15s-C(=O)CH₃Methyl protons adjacent to a carbonyl group.
~ 1.8 - 2.2m-CH₂-Four protons on carbons adjacent to the C(OH) and C(F)₂ centers. Deshielded by adjacent electronegative groups.
~ 1.6 - 1.8m-CH₂-Four protons on carbons beta to the C(OH) and C(F)₂ centers.
¹³C NMR ~ 210s-C =OKetone carbonyl carbon, highly deshielded.
~ 90 - 100t (J ≈ 240 Hz)-C F₂Carbon bearing two fluorine atoms. Large one-bond C-F coupling results in a triplet.
~ 75s-C (OH)-Quaternary carbon bearing the hydroxyl and acetyl groups.
~ 35 - 40t (J ≈ 20 Hz)-C H₂-Carbons adjacent to the CF₂ group will show smaller two-bond C-F coupling.
~ 30 - 35s-C H₂-Carbons adjacent to the C(OH) group.
~ 25s-C H₃Methyl carbon.
¹⁹F NMR ~ -90 to -110s-CFA single resonance is expected as the two fluorine atoms are chemically equivalent.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[6]

Predicted Wavenumber (cm⁻¹) Vibration Type Functional Group
3500 - 3200 (broad)O-H stretchTertiary Alcohol
3000 - 2850 (strong)C-H stretchAliphatic CH₂ and CH₃
~ 1715 (strong)C=O stretchSaturated Ketone
1470 - 1350 (medium)C-H bendAliphatic CH₂ and CH₃
1100 - 1000 (strong)C-F stretchGem-difluoro group
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The predicted values align with data available on public databases.[5]

Property Value Source
Molecular FormulaC₈H₁₂F₂O₂-
Molecular Weight178.18 g/mol -
[M+H]⁺ (m/z)179.08782Predicted[5]
[M+Na]⁺ (m/z)201.06976Predicted[5]
[M-H]⁻ (m/z)177.07326Predicted[5]

Expected Fragmentation:

  • Loss of H₂O: A prominent peak corresponding to [M-18]⁺ would be expected due to the facile dehydration of the tertiary alcohol.

  • Loss of Acetyl Group: Cleavage of the C-C bond adjacent to the carbonyl could result in a fragment corresponding to [M-43]⁺.

  • McLafferty Rearrangement: Not expected due to the absence of a gamma-hydrogen relative to the carbonyl group.

Physicochemical Properties and Applications

The introduction of the gem-difluoro group is expected to significantly influence the molecule's properties compared to its non-fluorinated analog, 1-(1-hydroxycyclohexyl)ethan-1-one.[7][8]

Property Predicted Value Significance
Molecular Formula C₈H₁₂F₂O₂-
Molecular Weight 178.18 g/mol -
XLogP 1.0Indicates moderate lipophilicity, a key parameter in drug design.[5]
pKa ~14-15The electron-withdrawing effect of the fluorine atoms may slightly lower the pKa of the hydroxyl proton compared to its non-fluorinated analog.

Potential Applications: The trifunctional nature of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one makes it a highly attractive scaffold for further chemical elaboration.

  • Drug Discovery: Can serve as a starting point for building more complex molecules, where the fluorinated ring can enhance metabolic stability and modulate receptor binding.

  • Elaboration of Functional Groups: The ketone can be subjected to reductive amination, Wittig reactions, or further nucleophilic additions. The tertiary alcohol can be used as a handle for esterification, etherification, or as a leaving group after activation.

  • Materials Science: Fluorinated compounds are used in the development of liquid crystals and specialized polymers; this molecule could serve as a monomer or additive.[2]

Conclusion

1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one is a valuable chemical entity whose structure combines the desirable properties of a gem-difluorinated cyclohexane ring with the synthetic versatility of ketone and tertiary alcohol functional groups. Based on established chemical principles, its synthesis is readily achievable through a Grignard reaction with 4,4-difluorocyclohexanone. Its structural features can be unambiguously confirmed through a combination of NMR, IR, and MS techniques, for which reliable predictive data has been presented. This technical guide provides a solid foundation for researchers to synthesize, characterize, and utilize this promising building block in the fields of medicinal chemistry and materials science.

References

  • PubChemLite. 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one. [Link]

  • O'Hagan, D. (2026). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. ResearchGate. [Link]

  • Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. [Link]

  • Google Patents. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
  • He, M., et al. (2022). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents. PMC. [Link]

  • Winthrop University. The Grignard Reaction. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Sloop, J. C. (2015). (PDF) Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. Organic Chemistry: Structure and Function. [Link]

  • NIST. Ethanone, 1-cyclohexyl-. [Link]

  • ChemRxiv. Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols. [Link]

  • NIST. 1-(1-hydroxycyclohexyl)ethan-1-one. [Link]

  • Google Patents. CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
  • Open Library Publishing Platform. 29.6 Infrared (IR) Spectroscopy. [Link]

  • YouTube. Infrared Spectroscopy Practice 1. [Link]

  • NIST. 1-(1-hydroxycyclohexyl)ethan-1-one. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The pursuit of novel fluorinated building blocks is a cornerstone of modern medicinal chemistry. As a Senior Application Scientist, I frequently encounter highly specific, emerging scaffolds that have not yet been assigned a ubiquitous Chemical Abstracts Service (CAS) Registry Number.

This technical guide provides an authoritative analysis of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone , addressing its database identification, its strategic role in drug design, and a self-validating synthetic methodology for its generation.

Chemical Identity & Database Resolution

A rigorous database query reveals that 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone is cataloged under PubChem CID 89694410 [1]. However, it currently lacks a widely registered, publicly available CAS number in primary commercial catalogs. This is a standard scenario for specialized intermediates synthesized in situ or retained as proprietary library scaffolds.

Consequently, researchers must rely on its SMILES string and exact mass for procurement, literature tracking, and analytical validation. To synthesize this compound, we must trace back to its commercially available precursor: 4,4-difluorocyclohexanone (CAS: 22515-18-0) [2].

Table 1: Physicochemical Properties & Analytical Markers

PropertyValue
IUPAC Name 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one
PubChem CID 89694410[1]
CAS Registry Number Unassigned / Proprietary
Molecular Formula C8H12F2O2[1]
Monoisotopic Mass 178.08054 Da[1]
SMILES CC(=O)C1(CCC(CC1)(F)F)O[1]
Precursor CAS 22515-18-0 (4,4-Difluorocyclohexanone)[2]

The Bioisosteric Rationale: Why This Scaffold?

In drug development, the incorporation of the 4,4-difluorocyclohexyl moiety is rarely accidental; it is a calculated structural intervention.

  • Metabolic Shielding: Unsubstituted cyclohexyl rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidation at the 4-position. Fluorination at this exact site effectively blocks this metabolic liability, significantly enhancing the compound's half-life[3].

  • Bioisosteric Replacement: The 4,4-difluorocyclohexyl group acts as a potent bioisostere for phenyl rings and sulfone groups[4]. It mimics the steric bulk of an aromatic ring while drastically altering the sp3 fractional character (Fsp3), which improves aqueous solubility and blood-brain barrier permeability[5].

  • Target Affinity: This specific motif has been successfully deployed in the discovery of highly selective PARP-1 inhibitors and ATAD2 bromodomain chemical probes, where the unique 1,3-diaxial interactions of the fluorine atoms dictate the optimal conformation of the ring[4][6].

Self-Validating Synthetic Methodology

The following protocol utilizes 1-ethoxyvinyllithium to install the acetyl group, engineered as a self-validating system to ensure high fidelity.

Phase 1: Generation of the Acetyl Anion Equivalent

Step 1: Purge a flame-dried Schlenk flask with argon. Add ethyl vinyl ether (1.5 eq) and anhydrous THF. Cool the system to -78°C using a dry ice/acetone bath. Step 2: Dropwise, add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.5 eq) over 15 minutes. Stir for 1 hour at -78°C, then warm to 0°C for 15 minutes to ensure complete metalation, before re-cooling to -78°C.

  • Causality: Ethyl vinyl ether is deprotonated at the alpha-position to form 1-ethoxyvinyllithium. We use t-BuLi instead of n-BuLi to prevent unwanted nucleophilic addition of the butyl group to the vinyl ether.

  • Self-Validation Checkpoint: Temperature Control. If the internal temperature rises above -60°C during the initial addition, the ethoxyvinyl anion will decompose, resulting in a dark brown solution. A persistent pale-yellow/colorless solution validates the stability of the carbanion.

Phase 2: Nucleophilic Addition

Step 3: Dissolve 4,4-difluorocyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the -78°C carbanion solution. Stir for 2 hours, allowing the reaction to slowly reach -20°C.

  • Causality: The nucleophilic attack must occur at cryogenic temperatures to prevent enolization of the starting ketone, which would simply return the starting material upon workup.

  • Self-Validation Checkpoint: TLC Monitoring. Quench a 0.1 mL aliquot in saturated NH4Cl. TLC (Hexanes/EtOAc 7:3) should show the complete disappearance of the ketone (stains strongly with KMnO4) and the appearance of a more polar spot (the tertiary alcohol intermediate).

Phase 3: Enol Ether Hydrolysis

Step 4: Quench the bulk reaction mixture with 1M HCl (aq) at 0°C and stir vigorously at room temperature for 2 hours. Extract with ethyl acetate, dry over Na2SO4, and concentrate under reduced pressure.

  • Causality: The acidic environment hydrolyzes the enol ether intermediate directly into the target methyl ketone (ethanone) while leaving the robust C-F bonds intact.

  • Self-Validation Checkpoint: 19F NMR Monitoring. The starting 4,4-difluorocyclohexanone exhibits a characteristic multiplet around -100 ppm. Complete conversion is validated by the shift of this signal due to the change in hybridization at C1 (sp2 to sp3), which alters the transannular electronic environment of the fluorine atoms.

Workflow Visualization

G N1 Target Identification 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone N2 Database Query PubChem CID 89694410 N1->N2 N3 Precursor Sourcing CAS 22515-18-0 N2->N3 N4 Nucleophilic Addition (1-Ethoxyvinyllithium) N3->N4 N5 Acidic Hydrolysis (Enol Ether Cleavage) N4->N5 N6 Analytical Validation (19F NMR & LC-MS) N5->N6

Fig 1. Chemical identification and self-validating synthesis workflow for the target compound.

References

  • Title: 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Crystal structure of human ATAD2 bromodomain in complex with 8-(((3R,4R,5S)-3-((4,4-difluorocyclohexyl)methoxy)... Source: RCSB Protein Data Bank URL: [Link]

  • Title: Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents Source: PubMed Central (PMC) URL: [Link]

  • Title: Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Discovery of 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide (NMS-P118): A Potent, Orally Available, and Highly Selective PARP-1 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Technical Guide: Gem-Difluorinated Cyclohexane Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the gem-difluoromethylene (


) moiety is not merely a metabolic blocker; it is a precision tool for electronic and conformational tuning.[1] While the "Magic Methyl" effect is well-known for boosting potency via lipophilicity, the "Magic Fluorine" effect—specifically in the context of gem-difluorinated cyclohexanes—offers a distinct orthogonal advantage.

This guide details the utility of gem-difluorinated cyclohexane building blocks, focusing on their ability to modulate amine basicity (


), lower lipophilicity (

) relative to other halogens, and alter ring puckering. We provide a self-validating synthetic protocol and a mechanistic analysis of their role in reducing off-target liabilities (e.g., hERG inhibition).

Physicochemical Profiling & Mechanistic Logic

Electronic Modulation: The Shift

The most critical application of the 4,4-difluorocyclohexyl motif is the attenuation of basicity in proximal amines. Unlike a direct


-fluorine substitution, which often renders amines non-basic and chemically unstable, the gem-difluoro group at the 

-position (relative to the amine) exerts a through-bond inductive effect (

) that lowers the

by approximately 1.0 to 1.5 log units without compromising chemical stability.
  • Mechanism: The strong electronegativity of the two fluorine atoms withdraws electron density from the varying carbon skeleton, stabilizing the free base form of the amine over the protonated ammonium species.

  • Impact: Lowering

    
     (e.g., from 9.5 to 8.0) increases the fraction of neutral drug available to permeate membranes (
    
    
    
    ) while reducing lysosomal trapping and hERG channel affinity, which correlates strongly with high basicity.
Lipophilicity and Bioisosterism

The


 group is often cited as a bioisostere for a carbonyl (

) or an ether oxygen due to similar polarity and steric demand. However, unlike a carbonyl, the

group is not a hydrogen bond acceptor.
PropertyCyclohexane (

)
4,4-Difluorocyclohexane (

)
Cyclohexanone (

)
Bond Dipole ~0 D~2.3 D~2.7 D
H-Bond Acceptor NoWeak/NoneYes
Metabolic Stability Low (Oxidation prone)High (Blocked)Variable (Reductase prone)
Lipophilicity (

)
Reference+0.1 to +0.4-0.5 to -0.8
Conformational Bias

The


 group introduces a subtle but distinct conformational bias. While the cyclohexane ring retains a chair conformation, the C–F bond lengths (1.35 Å) are shorter than C–H bonds, and the F–C–F bond angle (~104°) is narrower than the tetrahedral angle. This results in a slight "flattening" of the ring at the difluoro-substituted carbon, which can alter the vector of substituents at the 1-position (e.g., carboxylic acids or amines), potentially optimizing ligand-protein binding fit.
Visualization: Property Impact Network

PropertyImpact CF2 Gem-Difluoro Cyclohexane pKa Basicity Modulation (Lower pKa) CF2->pKa Metab Metabolic Stability (Block CYP Oxidation) CF2->Metab Conf Conformational Control CF2->Conf Lipophil Lipophilicity (Polar Hydrophobicity) CF2->Lipophil Outcome1 Reduced hERG Liability pKa->Outcome1 Attenuates cation Outcome2 Increased Half-life (t1/2) Metab->Outcome2 Blocks SOM Outcome3 Bioisostere for C=O Conf->Outcome3 Steric mimicry Lipophil->Outcome1 Modulates LogD

Caption: Network illustrating how the gem-difluoro motif translates physicochemical changes into tangible drug discovery outcomes.

Synthetic Strategies

Access to these building blocks typically follows two primary routes. The choice depends on the scale and the functional groups present.

Route A: Deoxofluorination (Laboratory Scale)

The most direct method involves converting a ketone to a gem-difluoride using nucleophilic fluorinating reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .

  • Pros: Direct access from commercially available ketones.

  • Cons: Reagents are expensive, thermally unstable, and can cause elimination side reactions (forming vinyl fluorides).

Route B: Hydrogenation of Difluorophenols (Scale-Up)

For multi-kilogram synthesis, the reduction of difluorophenols or difluoroanilines is preferred.

  • Pros: Avoids hazardous DAST reagents; uses cheaper starting materials.

  • Cons: Requires high-pressure hydrogenation equipment; cis/trans stereoselectivity issues must be managed if other substituents are present.

Visualization: Synthetic Decision Tree

SynthesisFlow Input Target: Gem-Difluorocyclohexane Decision Starting Material? Input->Decision PathA Cyclohexanone Derivative Decision->PathA Lab Scale PathB Difluorophenol Derivative Decision->PathB Process Scale ProcessA Deoxofluorination (DAST/Deoxo-Fluor) PathA->ProcessA ProcessB Catalytic Hydrogenation (Rh/Al2O3 or Ru) PathB->ProcessB IssueA Risk: Elimination (Vinyl Fluoride) ProcessA->IssueA IssueB Risk: Cis/Trans Selectivity ProcessB->IssueB

Caption: Decision matrix for selecting the optimal synthetic route based on starting material availability and scale.

Experimental Protocol: Deoxofluorination with DAST

Objective: Synthesis of 4,4-difluorocyclohexanecarboxylate ester from the corresponding ketone.

Safety Warning: DAST is thermally unstable. Never heat neat DAST above 50°C. The reaction liberates HF; use plasticware or HF-resistant glassware if possible, and ensure proper ventilation.

Materials
  • Substrate: Ethyl 4-oxocyclohexanecarboxylate (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.5 - 2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    
Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask under nitrogen flow. Add the ketone substrate and dissolve in anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath). Note: Some protocols suggest -78°C, but for simple cyclohexanones, 0°C is often sufficient and prevents freezing of the reagent.

  • Addition: Add DAST dropwise via syringe over 15–20 minutes.

    • Causality: Rapid addition causes localized exotherms, promoting the elimination pathway to form the vinyl fluoride byproduct.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC or GC-MS.[2]

    • Checkpoint: If starting material persists, do not heat. Add more DAST (0.5 equiv) at 0°C.

  • Quenching (Critical): Cool the mixture back to 0°C. Very slowly pour the reaction mixture into a stirred beaker of saturated

    
    .
    
    • Safety: This step releases

      
       vigorously. Do not add water to the reaction flask; add the reaction to the quench.
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The difluoro product is typically less polar than the starting ketone.

Case Study: Reducing hERG Liability

A seminal example of this building block in action is the optimization of CCR5 antagonists (e.g., Maraviroc analogues).

  • Problem: Early leads contained a basic piperidine or tropane nitrogen, leading to high affinity for the hERG potassium channel (cardiotoxicity risk).

  • Solution: Replacement of the central scaffold with a 4,4-difluorocyclohexyl ring linked to the amine.

  • Result: The electron-withdrawing effect of the fluorines reduced the amine

    
     from ~9.8 to ~8.2. This reduced the concentration of the cationic species at physiological pH, significantly lowering hERG binding affinity while maintaining potency against the CCR5 target [1].
    

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Grygorenko, O. O., et al. (2022).[3][4] Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319.

  • Lal, G. S., et al. (1999).[5] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[5] The Journal of Organic Chemistry, 64(19), 7048-7054.

Sources

Technical Guide: Properties and Synthesis of 4,4-Difluorocyclohexyl Methyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4,4-difluorocyclohexyl methyl ketone scaffold represents a high-value structural motif in modern medicinal chemistry, serving as a metabolically robust bioisostere for cyclohexyl and phenyl groups. Its utility stems from the gem-difluoro effect , which imparts unique conformational biases, modulates lipophilicity (LogP), and blocks cytochrome P450-mediated oxidation at the typically labile C4 position. This guide provides a comprehensive technical analysis of this moiety, detailing its physicochemical properties, validated synthetic protocols, and strategic applications in drug design.[1]

Part 1: Structural & Physicochemical Properties[2]

The Gem-Difluoro Effect

The introduction of two fluorine atoms at the C4 position of the cyclohexane ring creates a profound electronic and steric perturbation known as the gem-difluoro effect. Unlike a simple steric bulk increase, the C-F bonds (approx. 1.35 Å) are shorter than C-H bonds, yet the van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å).

  • Dipole Moment & Polarity: The two fluorine atoms create a significant local dipole moment (~2.0 D per C-F bond). When vectorially summed, this imparts a strong directional dipole to the ring, which can be exploited to optimize binding interactions within a protein pocket (e.g., targeting backbone amides or polar residues).

  • Conformational Bias: The gem-difluoro substitution lowers the energy barrier for ring inversion compared to the parent cyclohexane. While the chair conformation remains the global minimum, the 4,4-difluoro substitution alters the ring puckering, often relieving 1,3-diaxial interactions present in other substituted cyclohexanes.

Lipophilicity Modulation (LogP/LogD)

A common misconception is that fluorination always increases lipophilicity. In the context of the 4,4-difluorocyclohexyl motif:

  • Comparison to Cyclohexane: Replacing H with F generally increases lipophilicity due to the high hydrophobicity of the fluorine atom.

  • Comparison to Methyl/Ethyl: The 4,4-difluorocyclohexyl group is often less lipophilic than the corresponding 4,4-dimethyl or 4-t-butyl analogs due to the polarity of the C-F bonds.

  • Solubility: The local polarity increases aqueous solubility relative to the hydrocarbon analog, improving the developability profile of lead compounds.

Metabolic Stability

The primary driver for incorporating this motif is the blockade of oxidative metabolism.

  • Mechanism: The C4 position of a monosubstituted cyclohexane is the primary site for CYP450-mediated hydroxylation.

  • Effect: Replacing C-H bonds with the metabolically inert C-F bonds (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H) effectively shuts down this clearance pathway, extending the half-life (

    
    ) of the molecule.
    

Part 2: Synthetic Pathways & Protocols[1]

The synthesis of 4,4-difluorocyclohexyl methyl ketone (CAS 121629-16-1) typically proceeds via the carboxylic acid or ester precursors. The most robust route for research-scale production involves the Weinreb amide intermediate to prevent over-addition of the alkyl nucleophile.

Validated Synthetic Workflow

Core Precursor: 4,4-Difluorocyclohexanecarboxylic acid (CAS 122665-97-8).[2]

Step 1: Formation of the Weinreb Amide
  • Activation: Dissolve 4,4-difluorocyclohexanecarboxylic acid (1.0 equiv) in anhydrous DCM. Add EDCI (1.2 equiv) and HOBt (1.2 equiv) or HATU (1.1 equiv).

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (3.0 equiv).

  • Reaction: Stir at room temperature (RT) for 12–16 hours under nitrogen.

  • Workup: Dilute with DCM, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄.[3]

  • Outcome: Yields N-methoxy-N-methyl-4,4-difluorocyclohexane-1-carboxamide.

Step 2: Grignard Addition to Form Methyl Ketone
  • Setup: Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF. Cool to 0°C under inert atmosphere (Ar or N₂).

  • Nucleophile Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in ether, 1.5 equiv). Note: The stable chelated intermediate prevents double addition.

  • Completion: Stir at 0°C for 1 hour, then warm to RT for 1 hour. Monitor by TLC/LCMS.

  • Quench: Cool to 0°C. Quench carefully with sat. NH₄Cl solution.

  • Purification: Extract with EtOAc. Flash chromatography (Hexane/EtOAc gradient) yields 1-(4,4-difluorocyclohexyl)ethan-1-one .

Alternative: Deoxofluorination Route

For generating the core scaffold from non-fluorinated precursors:

  • Substrate: Methyl 4-oxocyclohexanecarboxylate.

  • Reagent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability.

  • Conditions: DCM, 0°C to RT. Caution: Generates HF.[3] Use plastic/Teflon ware if possible or glass with strict safety protocols.

Visualized Synthetic Logic

Synthesis Start 4-Oxocyclohexane carboxylate Fluorination Deoxofluorination (Deoxo-Fluor/DCM) Start->Fluorination DifluoroEster Methyl 4,4-difluoro cyclohexanecarboxylate Fluorination->DifluoroEster Yield ~85% Hydrolysis Hydrolysis (LiOH, THF/H2O) DifluoroEster->Hydrolysis Acid 4,4-Difluoro cyclohexanecarboxylic Acid Hydrolysis->Acid Yield ~97% Weinreb Weinreb Amide Formation Acid->Weinreb Amide Weinreb Amide Intermediate Weinreb->Amide Grignard Grignard Reaction (MeMgBr, THF) Amide->Grignard Product 1-(4,4-Difluorocyclohexyl) ethan-1-one Grignard->Product High Specificity

Caption: Step-wise synthetic workflow for generating the 4,4-difluorocyclohexyl methyl ketone scaffold, highlighting key intermediates and reagents.

Part 3: Medicinal Chemistry Applications[7][8][9]

Bioisosteric Strategy

The 4,4-difluorocyclohexyl group is a "non-classical" bioisostere.[1] It is frequently employed to replace:

  • Cyclohexyl: To block metabolism (C4 oxidation).[4]

  • Phenyl: To reduce aromaticity-driven liabilities (solubility, pi-stacking toxicity) while maintaining a lipophilic, space-filling volume.

  • Tetrahydropyran: To modulate polarity (dipole alignment).

Case Study: Maraviroc (Selzentry)

Maraviroc , a CCR5 antagonist used in HIV treatment, exemplifies the utility of the 4,4-difluorocyclohexyl moiety.

  • Structural Role: The molecule features a 4,4-difluorocyclohexanecarboxamide motif.

  • Function: The difluoro substitution was critical during lead optimization. The non-fluorinated cyclohexyl analog suffered from rapid oxidative metabolism. Introduction of the gem-difluoro group at the C4 position blocked this metabolic soft spot, significantly improving oral bioavailability and half-life without compromising receptor affinity.

  • Data Point: The lipophilicity (LogD) was tuned to balance permeability and solubility, utilizing the dipole of the difluoro motif.

Structure-Property Relationship (SPR) Diagram

SPR Core 4,4-Difluorocyclohexyl Methyl Ketone Metabolism Metabolic Stability Core->Metabolism Lipophilicity Lipophilicity (LogP) Core->Lipophilicity Conformation Conformational Bias Core->Conformation C4_Block Blocks CYP450 Oxidation at C4 Metabolism->C4_Block Polarity Increased Polarity vs. Cyclohexane Lipophilicity->Polarity Inversion Lower Ring Inversion Barrier Conformation->Inversion Dipole Strong Molecular Dipole (~2.0 D) Conformation->Dipole

Caption: Structure-Property Relationship (SPR) map illustrating the downstream effects of the gem-difluoro modification on the core scaffold.

Part 4: Physicochemical Data Summary

PropertyValue / CharacteristicNote
Molecular Weight 176.18 g/mol (For Methyl Ketone derivative)
CAS Number 121629-16-11-(4,4-difluorocyclohexyl)ethanone
Boiling Point ~182 °CEstimated at 760 mmHg
LogP (Predicted) ~1.98Moderate lipophilicity
H-Bond Donors 0
H-Bond Acceptors 3(2 Fluorines + 1 Carbonyl)
Rotatable Bonds 1(Acetyl group rotation)
Metabolic Liability LowC4 blocked; C1-Acetyl is primary site

References

  • Maraviroc (UK-427,857) Discovery and Optimization Title: Discovery of Maraviroc (UK-427,857), a Selective CCR5 Antagonist for the Treatment of HIV-1 Infection Source: Journal of Medicinal Chemistry (via PubMed/NIH) URL:[Link]

  • General Properties of 4,4-Difluorocyclohexyl Methanol Source: PubChem Compound Summary URL:[Link]

  • Gem-Difluoro Effect in Medicinal Chemistry Title: Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents Source: PMC (NIH) URL:[Link]

Sources

An In-depth Technical Guide to 1-acetyl-4,4-difluorocyclohexan-1-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, altered lipophilicity, and modulated pKa, can significantly enhance the drug-like properties of a lead compound. The gem-difluorocyclohexane motif, in particular, has emerged as a valuable bioisostere for carbonyl groups and non-fluorinated rings, offering a nuanced approach to optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of a novel derivative, 1-acetyl-4,4-difluorocyclohexan-1-ol, a promising building block for researchers, scientists, and drug development professionals. While this specific molecule is not extensively documented in current literature, this paper will detail its fundamental properties, a proposed synthetic route, robust characterization methodologies, and its potential applications in the design of next-generation therapeutics.

Molecular Formula and Weight

The fundamental properties of 1-acetyl-4,4-difluorocyclohexan-1-ol are derived from its constituent parts: a 4,4-difluorocyclohexan-1-ol core and an acetyl group at the tertiary alcohol.

PropertyValue
Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
Monoisotopic Mass 178.08051 Da

Proposed Synthesis: Acetylation of a Tertiary Alcohol

The synthesis of 1-acetyl-4,4-difluorocyclohexan-1-ol can be efficiently achieved through the acetylation of the commercially available precursor, 4,4-difluorocyclohexan-1-ol. The primary challenge in this synthesis is the steric hindrance of the tertiary alcohol, which necessitates a carefully selected acetylation protocol to ensure high yields and avoid side reactions.

Causality of Experimental Choices

Traditional acetylation methods using acetic anhydride and a base like pyridine can be sluggish for sterically hindered tertiary alcohols. Therefore, a more potent catalytic system is recommended. Bismuth(III) triflate (Bi(OTf)3) is an excellent choice as it is a highly effective Lewis acid catalyst for the acylation of even demanding alcohols.[1] It activates the acetic anhydride, making the acetyl group more electrophilic and susceptible to attack by the tertiary alcohol. The reaction can be performed under mild conditions, which is advantageous for preserving the integrity of the fluorinated ring system.

Experimental Workflow: Synthesis of 1-acetyl-4,4-difluorocyclohexan-1-ol

cluster_0 Reaction Setup cluster_1 Workup and Purification Start Dissolve 4,4-difluorocyclohexan-1-ol in Dichloromethane Add_Ac2O Add Acetic Anhydride (1.5 eq.) Start->Add_Ac2O Cool Cool to 0°C Add_Ac2O->Cool Add_BiOTf3 Add Bi(OTf)3 (cat.) Cool->Add_BiOTf3 React Stir at Room Temperature (Monitor by TLC) Add_BiOTf3->React Quench Quench with sat. NaHCO3 React->Quench Extract Extract with Dichloromethane Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product 1-acetyl-4,4-difluorocyclohexan-1-ol Purify->Final_Product gem_difluoro gem-Difluorocyclohexane Moiety pka Altered pKa gem_difluoro->pka logp Modulated Lipophilicity gem_difluoro->logp metabolism Increased Metabolic Stability gem_difluoro->metabolism conformation Conformational Restriction gem_difluoro->conformation drug_properties Improved Drug-like Properties pka->drug_properties logp->drug_properties metabolism->drug_properties conformation->drug_properties

Sources

Strategic Integration of Novel Fluorinated Aliphatic Ketones in Medicinal Chemistry: From Transition-State Mimicry to Reversible Covalent Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into aliphatic ketones has fundamentally reshaped the landscape of targeted covalent inhibitors and transition-state mimics. By strategically modulating the number of α-fluorine atoms—transitioning from mono- to di- (DFMK) and trifluoromethyl ketones (TFMK)—medicinal chemists can precisely tune the electrophilicity, hydration equilibrium, and hydrogen-bonding capacity of the carbonyl warhead. This whitepaper provides an in-depth mechanistic analysis of fluorinated aliphatic ketones, elucidating the causality behind their physicochemical behavior, their application in protease inhibition and receptor agonism, and the self-validating synthetic protocols required for their assembly.

Physicochemical Causality: Electrophilicity and the Hydration Equilibrium

The utility of fluorinated aliphatic ketones in drug design is primarily driven by the profound inductive electron-withdrawing effect (-I effect) of the fluorine atoms. As fluorine substitution increases, the electron density at the adjacent carbonyl carbon is severely depleted, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO)[1].

This localized electron deficiency dictates two critical phenomena:

  • Enhanced Susceptibility to Nucleophiles: The electrophilic carbonyl becomes highly reactive toward the catalytic serine (-OH) or cysteine (-SH) residues of target proteases, forming reversible covalent hemi(thio)ketals[2][3].

  • The Gem-Diol Hydration Equilibrium: In aqueous physiological environments, highly fluorinated ketones exist in equilibrium with their hydrated form (gem-diol). For TFMKs, this equilibrium often shifts to >95% hydration[4]. The resulting gem-diol adopts a tetrahedral geometry that perfectly mimics the transition state of peptide bond hydrolysis, allowing it to anchor deeply within the oxyanion hole of hydrolytic enzymes[4][5].

G K Fluorinated Ketone (Electrophilic Carbonyl) GD Gem-Diol (Hydrate) (Transition State Mimic) K->GD Hydration (Equilibrium) CA Reversible Covalent Adduct (Hemi(thio)ketal) K->CA Nucleophilic Attack W H2O (Aqueous Media) W->GD GD->CA Dehydration & Attack (in active site) E Protease Active Site (Cys-SH / Ser-OH) E->CA

Caption: Mechanism of reversible covalent inhibition via fluorinated ketone hydration and nucleophilic attack.

Target Applications: Protease Inhibition and Bioisosterism

Reversible Covalent Protease Inhibitors

TFMKs and DFMKs have become premier warheads for targeting both serine and cysteine proteases. Unlike irreversible inhibitors (e.g., halomethyl ketones) that often suffer from off-target toxicity and immunogenicity, fluorinated ketones form reversible covalent bonds. This has been successfully exploited in the development of inhibitors against Human Leukocyte Elastase (Neutrophil Elastase)[6] and the SARS-CoV-2 3CL main protease (Mpro)[1][3]. The time-dependent tightening of inhibition observed in these targets is a direct result of the slow formation of the covalent adduct following the necessary dehydration of the gem-diol species in the active site[3][4].

Difluoromethyl Ketones (DFMKs) as Carboxylic Acid Bioisosteres

Beyond covalent inhibition, the -CHF₂ group possesses unique properties. The terminal hydrogen acts as a lipophilic, weakly acidic hydrogen-bond donor, enabling the DFMK moiety to serve as a bioisostere for the carboxylic acid (-COOH) group[7]. This principle was elegantly demonstrated in the design of novel agonists for the γ-Aminobutyric Acid Type B (GABAB) receptor, where the DFMK analog maintained full biological activity while offering improved membrane permeability due to its ability to form Intramolecular Hydrogen Bonds (IMHBs)[5][8].

Table 1: Comparative Profiling of Fluorinated Ketone Warheads
Warhead TypeElectrophilicity (LUMO)Aqueous StatePrimary Target ApplicationsKey Advantage
Methyl Ketone (-CH₃)LowKetone (>99%)Weak/Non-covalent bindersHigh metabolic stability
Difluoromethyl Ketone (-CHF₂)HighEquilibrium (Ketone/Gem-diol)Cysteine proteases, GABAB agonistsActs as a bioisostere for -COOH; forms IMHBs
Trifluoromethyl Ketone (-CF₃)Very HighGem-diol (>95%)Serine/Cysteine proteases (e.g., NE, SARS-CoV-2 Mpro)Rapid hemiketal formation; transition state mimicry

Synthetic Methodologies: Constructing Fluorinated Architectures

The synthesis of α,α-difluoroketones and trifluoromethyl ketones requires precise control over highly reactive intermediates. A breakthrough in DFMK synthesis is the trifluoroacetate-release aldol reaction [5]. In this approach, hexafluoroacetone hydrate is utilized not as a final functional group, but as a transient donor. Upon base-catalyzed aldol addition to an aldehyde, the intermediate undergoes rapid fragmentation, releasing a trifluoroacetate leaving group and yielding the target DFMK in just three synthetic steps[5].

Alternatively, for advanced imaging applications (such as ¹⁸F-PET tracers for Neutrophil Elastase), TFMKs can be subjected to a defluorination sequence using Mg and TMSCl to form a difluoro enol silyl ether. This highly reactive nucleophilic species is then re-fluorinated with ¹⁸F to yield the radiolabeled tracer[6].

G A Precursor Methyl Ketone & Aldehyde B Trifluoroacetate-Release Aldol Reaction A->B C Intermediate Adduct (Hexafluoroacetone hydrate) B->C D Base-Promoted Fragmentation (LiBr, Et3N) C->D Promotes Cleavage E Target Difluoromethyl Ketone (DFMK) D->E Loss of CF3COO- F 19F-NMR Validation (Check -CHF2 shift) E->F Quality Control

Caption: Three-step synthetic workflow for difluoromethyl ketones via trifluoroacetate-release aldol reaction.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. The analytical checkpoints embedded within the steps confirm the mechanistic causality of the reactions.

Protocol 1: Synthesis of DFMKs via Trifluoroacetate-Release Aldol Reaction

Causality: Lithium bromide (LiBr) acts as a Lewis acid to coordinate and activate the aldehyde, while triethylamine (Et₃N) provides the basic environment necessary to deprotonate the intermediate, driving the fragmentation and expulsion of the stable trifluoroacetate leaving group[5].

  • Preparation: In an oven-dried flask under nitrogen, dissolve the precursor methyl ketone (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M).

  • Activation: Add anhydrous LiBr (1.5 equiv) to the solution and stir for 10 minutes at room temperature to ensure complete coordination.

  • Aldol Addition & Fragmentation: Introduce Et₃N (2.0 equiv) dropwise, followed immediately by hexafluoroacetone hydrate (1.5 equiv). Stir the reaction vigorously for 5–10 minutes. The rapid evolution of the reaction is driven by the thermodynamic stability of the expelled trifluoroacetate.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint (Self-Validation): Analyze the crude mixture via ¹⁹F-NMR (using CFCl₃ as an internal standard). The complete absence of a -CF₃ singlet (approx. -76 ppm) and the emergence of a distinct doublet at approximately -120 to -125 ppm (

    
     Hz) definitively confirms the successful fragmentation and formation of the -CHF₂ moiety[9].
    
Protocol 2: ¹⁹F-NMR Assay for Hemiketal/Gem-Diol Equilibrium

Causality: Because the gem-diol must often dehydrate back to the ketone before reacting with a target protease's nucleophilic residue[4], quantifying the hydration equilibrium in relevant solvent systems is critical for predicting the apparent


 and pharmacodynamic profile of the warhead[10].
  • Sample Preparation: Prepare a 0.1 M solution of the synthesized fluorinated ketone in a 1:1 mixture of D₂O and DMSO-

    
    . (The DMSO ensures solubility of lipophilic aliphatic chains, while D₂O provides the hydration medium).
    
  • Equilibration: Allow the NMR tube to incubate at 37 °C (physiological temperature) for 12 hours to ensure the hydration/dehydration thermodynamic equilibrium is fully established.

  • Data Acquisition: Acquire a quantitative ¹⁹F-NMR spectrum with inverse-gated proton decoupling to prevent Nuclear Overhauser Effect (NOE) enhancements from skewing the integration.

  • Validation Checkpoint (Self-Validation): Identify the two distinct fluorine signals. For a TFMK, the unhydrated ketone will appear as a singlet further downfield, while the gem-diol (hydrate) will appear as a singlet shifted upfield (due to the shielding effect of the sp³ hybridized tetrahedral carbon). The integration ratio of these two peaks directly yields the equilibrium constant (

    
    ), validating the electrophilic nature of the specific aliphatic scaffold[4][10].
    

References

  • 2. Molecules (MDPI). 2.3. Bioorganic & Medicinal Chemistry (PMC/NIH). 3.7. IRIS (University of Messina). 4.5. Journal of Medicinal Chemistry (ACS). 5.6. Chemical Communications (RSC). 6.8. Future Medicinal Chemistry (PMC/NIH). 7.1. International Journal of Molecular Sciences (PMC/NIH). 8.11. Scientific Reports (PMC/NIH). 9.10. Journal of Fluorine Chemistry (PMC/NIH). 10.4. The Wheelock Laboratory.

Sources

Harnessing Metabolic Inertness: A Technical Guide to the gem-Difluorinated Cyclohexyl Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

Abstract

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design, aimed at enhancing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among the various fluorinated motifs, the gem-difluorinated cyclohexyl scaffold has emerged as a particularly powerful tool for mitigating metabolic liabilities. This guide provides an in-depth exploration of the principles, experimental methodologies, and practical applications of this scaffold. We will dissect the underlying mechanisms by which gem-difluorination confers metabolic stability, offer detailed protocols for its experimental validation, and review case studies where this moiety has been instrumental in advancing drug development programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable structural unit to overcome challenges in metabolic clearance and design more robust therapeutic agents.

The Scientific Rationale: Why gem-Difluorination Confers Stability

The utility of the gem-difluorinated cyclohexyl group stems from a combination of its profound electronic effects and its ability to act as a bioisosteric replacement for other common chemical groups, such as methylene (CH2) or even a carbonyl (C=O) group in certain contexts.[3][4] Its primary advantage, however, lies in its exceptional resistance to oxidative metabolism, a benefit derived from two key pillars.

Pillar 1: Steric and Electronic Shielding Against CYP450 Oxidation

The primary route of metabolism for many xenobiotics, including pharmaceuticals, is oxidation by the cytochrome P450 (CYP) superfamily of enzymes, which are highly expressed in the liver.[5][6] For aliphatic rings like cyclohexane, this often involves hydroxylation, a process where a C-H bond is cleaved and replaced with a C-OH group. This is the molecule's "metabolic soft spot."

The introduction of a gem-difluoro (CF2) group at a susceptible carbon atom effectively "shields" it from this metabolic attack. The rationale is twofold:

  • Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than the carbon-hydrogen (C-H) bond (~105 kcal/mol for a secondary C-H).[5] This higher bond energy presents a greater activation barrier for CYP-mediated hydrogen atom abstraction, the rate-limiting step in many oxidation reactions, thereby reducing the rate of metabolism.[7]

  • Electronic Deactivation: The high electronegativity of the two fluorine atoms strongly withdraws electron density from the adjacent carbon atom. This makes the neighboring C-H bonds less electron-rich and thus less susceptible to attack by the electrophilic oxygen species in the CYP active site.

This "metabolic blocking" strategy is a foundational principle in modern medicinal chemistry for improving a drug's half-life and systemic exposure.[2]

cluster_0 Standard Cyclohexyl Metabolism cluster_1 Blocked gem-Difluorocyclohexyl Metabolism CH_ring Cyclohexyl Scaffold (Metabolically Liable C-H) CYP450_1 CYP450 Enzymes (e.g., CYP3A4, 2D6) CH_ring->CYP450_1 Aliphatic Hydroxylation Metabolite_1 Hydroxylated Metabolite (Increased Polarity, Rapid Clearance) CYP450_1->Metabolite_1 Oxidation CF2_ring gem-Difluorocyclohexyl Scaffold (Metabolically Inert C-F) CYP450_2 CYP450 Enzymes CF2_ring->CYP450_2 Attack Shielded No_Metabolism Reduced or No Metabolism (Increased Half-Life) CYP450_2->No_Metabolism Metabolism Blocked

Figure 2: Standard workflow for an in vitro metabolic stability assay.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol is designed to determine the intrinsic clearance (CLint) of a compound, reflecting the inherent metabolic capacity of the liver. [8] Objective: To quantify the rate of disappearance of a parent compound in the presence of a metabolically active liver preparation.

Materials:

  • Test Compound (TC) stock solution (10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Internal Standard (IS) in cold acetonitrile (ACN) for quenching

  • Control compounds (High and Low clearance, e.g., Verapamil and Buspirone)

  • 96-well incubation plates and collection plates

Methodology:

  • Preparation of Master Mix:

    • In a pre-warmed (37°C) tube, prepare a master mix of HLM and phosphate buffer. The final HLM protein concentration in the incubation should typically be between 0.5-1.0 mg/mL. [9]The choice of this concentration balances enzymatic activity with the need to avoid non-specific binding.

  • Compound Addition:

    • Add the Test Compound to the HLM suspension. The final substrate concentration is typically kept low (e.g., 1 µM) to ensure enzyme kinetics are in the linear range (below the Michaelis-Menten constant, Km), which is critical for accurately calculating intrinsic clearance. [9]3. Pre-incubation:

    • Pre-incubate the plate containing the HLM and test compound mixture at 37°C for 5-10 minutes. This step allows the compound to equilibrate with the microsomes before the metabolic reaction is initiated.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system to all wells. NADPH is a required cofactor for CYP450 enzyme activity; a regenerating system ensures its concentration remains constant throughout the incubation. [9]5. Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by transferring an aliquot of the incubation mixture to a collection plate containing cold acetonitrile with a suitable internal standard. [9]The cold ACN immediately precipitates the proteins, stopping all enzymatic activity, while the IS is crucial for accurate quantification by LC-MS/MS.

  • Sample Processing & Analysis:

    • Centrifuge the collection plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: 0.693 / k.

    • Calculate the intrinsic clearance (CLint, in µL/min/mg protein) as: (0.693 / t½) / (mg/mL protein in incubation).

Advanced Analysis: Metabolite Identification (MetID)

While a gem-difluorinated scaffold is designed to block metabolism at a specific site, the metabolic machinery of the cell may find an alternative site to oxidize—a phenomenon known as "metabolic switching." [9]Therefore, identifying the resulting metabolites is a critical step.

Challenges: Identifying metabolites of fluorinated compounds can be complex. Standard LC-MS/MS may not be sufficient to pinpoint the exact location of modification or to detect unexpected transformations. [9] Recommended Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass data, enabling the determination of the elemental composition of metabolites and distinguishing between, for example, an oxidation (+16 Da) and a dehydrogenation (-2 Da). [9]* ¹⁹F NMR Spectroscopy: A powerful, non-destructive technique for detecting all fluorine-containing species in a biological matrix. [9]It can provide a comprehensive profile of fluorinated metabolites and is particularly useful for quantifying them with minimal sample preparation.

  • Radiolabeling (¹⁸F): For advanced studies, using a fluorine-18 radiolabel allows for highly sensitive detection of all metabolites containing the fluorine atom via PET imaging or radio-TLC, which is invaluable for tracking the ultimate fate of the fluorine. [9]

Case Studies: The gem-Difluorocyclohexyl Scaffold in Action

The theoretical benefits of this scaffold are well-supported by its successful application in drug discovery programs.

  • Ivosidenib (Tibsovo®): An FDA-approved inhibitor of isocitrate dehydrogenase 1 (IDH1). In the development of Ivosidenib, a gem-difluorocyclobutane motif (a smaller ring analog) was found to be crucial for enhancing metabolic stability while maintaining high potency. [10]This highlights the principle of using gem-difluorination to protect a metabolically vulnerable position.

  • MCH-R1 Inhibitor BMS-814580: During the optimization of a series of melanin-concentrating hormone receptor 1 (MCH-R1) inhibitors, researchers at Bristol Myers Squibb introduced a 1,1-disubstituted gem-difluorocyclobutane. This strategic move was critical to block a key metabolic weak spot, demonstrating the scaffold's utility in overcoming specific metabolic liabilities. [10]* Marketed Drugs: The presence of gem-difluorocycloalkyl groups in marketed drugs like the anti-HIV medication Maraviroc further validates their high relevance and success in modern drug discovery. [11]

Conclusion and Future Outlook

The gem-difluorinated cyclohexyl scaffold is more than just a fluorinated building block; it is a strategic tool for rationally designing drug candidates with superior metabolic profiles. By providing a robust shield against oxidative metabolism and subtly tuning key physicochemical properties, this moiety allows medicinal chemists to overcome common pharmacokinetic hurdles that often derail promising compounds.

While its application is powerful, researchers must remain vigilant for potential secondary effects, such as unexpected conformational changes that could alter biological activity or the possibility of metabolic switching to other parts of the molecule. [12][13]A comprehensive experimental evaluation, including both stability assays and metabolite identification, is therefore essential. As synthetic methods for accessing these scaffolds become more efficient, the strategic deployment of the gem-difluorinated cyclohexyl group will undoubtedly continue to grow, paving the way for the development of safer and more effective medicines.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Innovative Journal of Medical and Health Science.
  • Enhancing Metabolic Stability of Fluorinated Drug Candidates. (n.d.). BenchChem.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 839-853.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331.
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols - PMC. (n.d.). National Center for Biotechnology Information.
  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). Chemical Science (RSC Publishing).
  • Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry. (n.d.). BenchChem.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - PMC. (n.d.). National Center for Biotechnology Information.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025). ChemRxiv.
  • gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. (2024). ChemRxiv.
  • Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. (n.d.). ResearchGate.
  • 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC. (n.d.). National Center for Biotechnology Information.
  • Melnykov, K., et al. (2025). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.

Sources

Methodological & Application

synthesis of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one from precursors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Validation of 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one

Executive Summary & Mechanistic Rationale

The incorporation of gem-difluorocycloalkanes into drug scaffolds is a highly effective strategy in medicinal chemistry for modulating lipophilicity, improving metabolic stability, and fine-tuning the pKa of adjacent functional groups. The target molecule, 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one, is a versatile alpha-hydroxy methyl ketone intermediate. Synthesizing this motif requires overcoming the steric hindrance and strong electron-withdrawing nature of the gem-difluoro group at the C4 position, which makes the C1 carbonyl highly electrophilic but also susceptible to unwanted enolization or retro-aldol pathways under harsh basic conditions.

To achieve a high-yielding, scalable synthesis, we detail two orthogonal methodologies:

  • Route A (The Arens-van Dorp Approach): This is the preferred route, utilizing the nucleophilic addition of lithium ethoxyacetylide to the ketone[1]. The resulting propargylic alcohol is then subjected to acid-catalyzed hydration. Because the ethoxyalkyne is highly electron-rich, protonation occurs regioselectively (Markovnikov addition) to yield an oxonium-stabilized intermediate, which rapidly hydrolyzes to the acetyl group[2].

  • Route B (The Cyanohydrin/Grignard Approach): An alternative strategy involving the Lewis acid-catalyzed addition of trimethylsilyl cyanide (TMSCN) followed by the addition of methylmagnesium bromide. This route is highly modular for synthesizing various alkyl ketone derivatives but requires handling highly toxic TMSCN and forcing conditions to hydrolyze the sterically hindered intermediate imine.

Synthetic Strategy & Pathway Visualization

SynthesisRoutes SM 4,4-Difluorocyclohexan-1-one IntA 1-(Ethoxyethynyl)-4,4- difluorocyclohexan-1-ol SM->IntA Route A1: Ethoxyacetylene, n-BuLi THF, -78°C IntB 1-((Trimethylsilyl)oxy)-4,4- difluorocyclohexanecarbonitrile SM->IntB Route B1: TMSCN, ZnI2 DCM, 0°C to rt Target 1-(4,4-Difluoro-1-hydroxy- cyclohexyl)ethan-1-one IntA->Target Route A2: 1M HCl, THF rt, 2h IntB->Target Route B2: 1. MeMgBr, THF 2. 2M HCl, reflux

Figure 1: Orthogonal synthetic pathways for 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one.

Experimental Protocols

Protocol A: The Ethoxyacetylene Route (Preferred)

This protocol leverages the Arens-van Dorp synthesis to construct the alpha-hydroxy ketone framework efficiently[1].

Step A1: Nucleophilic Addition of Lithium Ethoxyacetylide

  • Rationale: n-Butyllithium is used to deprotonate ethoxyacetylene[3]. The reaction must be kept at -78 °C to prevent the decomposition of the highly reactive lithium ethoxyacetylide and to suppress any alpha-deprotonation of the highly electrophilic 4,4-difluorocyclohexanone.

  • Procedure:

    • Charge a flame-dried, nitrogen-purged round-bottom flask with a solution of ethoxyacetylene (1.20 eq, 40% w/w in hexanes) in anhydrous THF (0.5 M).

    • Cool the mixture to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (2.5 M in hexanes, 1.15 eq) dropwise over 15 minutes. Stir the resulting solution for 30 minutes at -78 °C to ensure complete metalation.

    • Dissolve 4,4-difluorocyclohexan-1-one (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise to the reaction mixture.

    • Stir for 1 hour at -78 °C, then gradually warm to 0 °C over 30 minutes.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 4:1, PMA stain). The starting ketone (Rf ~0.5) should disappear, replaced by a more polar spot (Rf ~0.3) corresponding to the propargylic alcohol.

    • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford crude 1-(ethoxyethynyl)-4,4-difluorocyclohexan-1-ol. Use immediately in the next step.

Step A2: Acid-Catalyzed Hydration

  • Rationale: The electron-rich ethoxyalkyne undergoes rapid, regioselective hydration under mild aqueous acidic conditions, bypassing the need for toxic mercury catalysts typically required for terminal alkyne hydration[2].

  • Procedure:

    • Dissolve the crude 1-(ethoxyethynyl)-4,4-difluorocyclohexan-1-ol (1.0 eq) in THF (0.2 M).

    • Add 1M aqueous HCl (2.0 eq) in one portion at room temperature.

    • Stir the biphasic mixture vigorously for 2 hours.

    • Self-Validation: The reaction progress is visually indicated by a slight yellowing of the solution. TLC (Hexanes/EtOAc 3:1) will show the conversion of the intermediate to the final target molecule (Rf ~0.4, stains strongly with PMA).

    • Neutralize the mixture by slow addition of saturated aqueous NaHCO₃ until gas evolution ceases (pH ~7-8).

    • Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purify via flash column chromatography (SiO₂, gradient 10% to 30% EtOAc in Hexanes) to yield 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one as a colorless oil or white solid.

Protocol B: The Cyanohydrin/Grignard Route (Alternative)

Step B1: Cyanosilylation

  • Rationale: Zinc iodide (ZnI₂) acts as a mild, oxophilic Lewis acid to activate the ketone, facilitating attack by the bulky TMSCN to form a protected cyanohydrin.

  • Procedure:

    • Dissolve 4,4-difluorocyclohexan-1-one (1.0 eq) in anhydrous DCM (0.3 M) under nitrogen.

    • Add ZnI₂ (0.05 eq) and cool the suspension to 0 °C.

    • Add TMSCN (1.2 eq) dropwise. (Caution: TMSCN is highly toxic; perform strictly in a well-ventilated fume hood).

    • Remove the ice bath and stir at room temperature for 4 hours.

    • Self-Validation: The suspension will typically become a homogeneous solution as the reaction proceeds.

    • Quench with water, separate the organic layer, extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate to yield 1-((trimethylsilyl)oxy)-4,4-difluorocyclohexanecarbonitrile.

Step B2: Grignard Addition and Hydrolysis

  • Rationale: The initial addition of MeMgBr forms a stable magnesium imine. Because the imine is sterically hindered by the fully substituted cyclohexane ring, forcing acidic conditions (refluxing 2M HCl) are required to drive the hydrolysis to the ketone and simultaneously cleave the TMS ether.

  • Procedure:

    • Dissolve the crude TMS-cyanohydrin (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

    • Add methylmagnesium bromide (3.0 M in Et₂O, 2.5 eq) dropwise.

    • Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

    • Cool the mixture to 0 °C. Carefully and slowly add 2M aqueous HCl (10 eq) to quench excess Grignard reagent and initiate hydrolysis.

    • Heat the quenched mixture to reflux for an additional 2 hours.

    • Self-Validation: The biphasic mixture will clarify as the magnesium salts dissolve and the imine hydrolyzes.

    • Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Route Comparison

MetricRoute A (Ethoxyacetylene)Route B (Cyanohydrin/Grignard)
Overall Yield 75 – 82%60 – 68%
Step Count 2 (One-pot potential)2
Atom Economy High (Direct incorporation of acetyl equivalent)Moderate (Loss of TMS and CN mass)
Primary Hazard n-BuLi (Pyrophoric/Flammable)TMSCN (Highly Toxic, HCN release risk)
Scalability Excellent (Standard cryogenic setup)Moderate (Toxicity limits large-scale use)
Purification Simple chromatographyRequires careful separation of siloxanes

Table 1: Comparative analysis of the synthetic routes for 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one.

Analytical Validation

To confirm the successful synthesis of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one, the following spectral benchmarks should be observed:

  • ¹H NMR (CDCl₃, 400 MHz): A sharp singlet at ~2.25 ppm (3H) corresponding to the acetyl methyl group. The hydroxyl proton typically appears as a broad singlet around 3.50 ppm (exchangeable with D₂O). The cyclohexane ring protons will appear as complex multiplets between 1.60 and 2.30 ppm.

  • ¹⁹F NMR (CDCl₃, 376 MHz): An AB quartet or a complex multiplet around -95 to -105 ppm, characteristic of the gem-difluoro group on a cyclohexane ring.

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 179.08. A common fragment is the loss of water [M-H₂O+H]⁺ at m/z 161.08.

References

1.[3] Ethoxyethyne Chemical Properties, Uses, Production . ChemicalBook. 3 2.[2] A synthesis of homosafranic acid and related compounds . Canadian Journal of Chemistry (Canadian Science Publishing). 2 3.[1] Application of Inorganic Reagents in Organic name Reactions . Asian Journal of Research in Chemistry. 1

Sources

Application Note: Reagents and Protocols for the gem-Difluorination of Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale in Drug Development

In medicinal chemistry, the strategic incorporation of fluorine is a privileged structural modification. Specifically, the conversion of cyclohexanone derivatives to gem-difluorocyclohexanes is routinely employed to modulate lipophilicity, enhance metabolic stability, and finely tune the pKa of adjacent functional groups[1]. The gem-difluoromethylene (–CF₂–) group acts as an excellent isostere for oxygen or methylene, often improving pharmacokinetic profiles without introducing significant steric bulk. However, the synthesis of these motifs via nucleophilic deoxofluorination presents distinct chemical challenges, predominantly the formation of elimination byproducts (e.g., 1-fluorocyclohexenes) and the inherent hazards of handling thermally unstable fluorinating reagents[2].

The Deoxofluorination Reagent Landscape

Historically, the nucleophilic deoxofluorination of ketones relied heavily on DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride)[3]. While highly effective, these reagents are fuming liquids that react violently with ambient moisture to release highly corrosive hydrogen fluoride (HF). Furthermore, they possess significant thermal instability, complicating large-scale drug manufacturing[3].

The advent of aminodifluorosulfinium tetrafluoroborate salts—namely XtalFluor-E and XtalFluor-M —revolutionized this transformation. These crystalline reagents do not generate free HF under anhydrous conditions and exhibit vastly superior thermal stability[4]. Crucially, for cyclohexanone derivatives, XtalFluor reagents often provide higher chemoselectivity, drastically reducing the formation of the problematic 1-fluorocyclohexene elimination byproduct[5].

Mechanistic Causality: Substitution vs. Elimination

Understanding the mechanistic divergence between these reagents is essential for rational experimental design and yield optimization.

  • DAST / Deoxo-Fluor: These reagents directly activate the carbonyl oxygen, forming an intermediate dialkylaminofluorinated species while simultaneously releasing a free fluoride ion. Because this fluoride release is uncontrolled, the highly basic nature of the reaction microenvironment often promotes E2 elimination over nucleophilic substitution, yielding vinyl fluorides[2].

  • XtalFluor-E / M: These salts activate the C–O bond without concomitant fluoride release. The reaction strictly requires an external promoter (such as Et₃N·3HF or Et₃N·2HF) to supply the nucleophilic fluoride[5]. This decoupled activation/fluorination sequence allows for a more controlled nucleophilic attack, favoring substitution (S_N) over elimination (E).

G Start Cyclohexanone Derivative DAST DAST / Deoxo-Fluor (Liquid, Fuming) Start->DAST Traditional Xtal XtalFluor-E / M (Solid, Stable) Start->Xtal Modern Inter1 Auto-Activated Intermediate + Free F- DAST->Inter1 Uncontrolled Inter2 Activated C-O Bond (No Free F-) Xtal->Inter2 Controlled Prod gem-Difluorocyclohexane (Major Product) Inter1->Prod Substitution Side 1-Fluorocyclohexene (Major Byproduct) Inter1->Side Elimination (High) Promoter External Promoter (e.g., Et3N·3HF) Inter2->Promoter Addition Promoter->Prod Substitution Promoter->Side Elimination (Low)

Mechanistic divergence between traditional and XtalFluor deoxofluorination pathways.

Quantitative Reagent Comparison

The superiority of crystalline aminodifluorosulfinium salts becomes evident when comparing thermal stability metrics and typical product-to-byproduct ratios.

ReagentPhysical StateThermal Decomposition TempEnergy Released (J/g)Typical gem-Difluoride : Vinyl Fluoride Ratio (e.g., 4-tert-butylcyclohexanone)
DAST Fuming Liquid~90 °CHigh2:1
Deoxo-Fluor Fuming Liquid140 °C11005:1
XtalFluor-E Crystalline Solid>200 °CLow62:1
XtalFluor-M Crystalline Solid242 °C388~62:1

Data synthesized from established literature and technical specifications[3][4].

Self-Validating Experimental Protocol: XtalFluor-Mediated gem-Difluorination

To establish a self-validating system, this protocol integrates real-time analytical checkpoints to ensure the reaction proceeds via the desired substitution pathway rather than elimination.

Reagents & Materials:

  • Cyclohexanone derivative (1.0 equiv)

  • XtalFluor-E or XtalFluor-M (1.5 to 2.0 equiv)

  • Et₃N·3HF (Triethylamine trihydrofluoride) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N₂. Dissolve the cyclohexanone derivative (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Promoter Addition: Inject Et₃N·3HF (2.0 equiv) into the stirring solution at room temperature. Causality note: Adding the promoter before the XtalFluor ensures that the fluoride source is immediately available upon C–O bond activation, preventing carbocation-mediated rearrangements.

  • Reagent Addition: Add XtalFluor-E (1.5 equiv) in portions. The reaction mixture may become slightly heterogeneous.

  • Reaction: Stir the mixture at room temperature. For sterically hindered cyclohexanones, heating to reflux (or switching the solvent to DCE and refluxing) may be required to achieve full conversion[5].

  • Validation Checkpoint (In-Process): After 2–4 hours, withdraw a 50 µL aliquot, quench in sat. NaHCO₃, and extract with DCM. Analyze via GC-MS.

    • Success Indicator: Appearance of a mass peak corresponding to [M + 22] (replacement of O with F₂).

    • Failure Indicator: A mass peak corresponding to [M + 2] (replacement of O with F, minus H) indicates the 1-fluorocyclohexene elimination byproduct[2].

  • Quench & Workup: Once complete, cool the reaction to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases[2]. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Final Validation: Analyze the crude product via ¹⁹F NMR. A successful gem-difluorination of a substituted cyclohexanone typically presents as an AB quartet or a complex multiplet in the range of -90 to -110 ppm.

G Prep 1. Preparation Anhydrous DCM, N2 atm Reagent 2. Reagent Addition Et3N·3HF then XtalFluor Prep->Reagent React 3. Reaction Stir at RT or Reflux Reagent->React Monitor 4. Validation 19F NMR / GC-MS React->Monitor Quench 5. Quench & Workup Sat. NaHCO3 at 0°C Monitor->Quench Fail Incomplete? Increase Temp/Reagent Monitor->Fail No Fail->React

Step-by-step workflow for XtalFluor-mediated gem-difluorination of cyclohexanones.

Troubleshooting & Optimization Matrix

When scaling up or applying this protocol to novel functionalized cyclohexanones, researchers commonly encounter two primary deviations:

  • Deviation A: High levels of 1-fluorocyclohexene byproduct.

    • Diagnostic: GC-MS shows a major byproduct with a mass of [M + 2] (e.g., 100.13 g/mol for unsubstituted cyclohexanone)[2].

    • Causality & Mitigation: The reaction environment is too basic, favoring E2 elimination. Ensure you are using Et₃N·3HF rather than Et₃N·2HF, as the former is less basic and provides higher selectivity for substitution[5]. Additionally, lower the reaction temperature during reagent addition[2].

  • Deviation B: Low conversion / Unreacted starting material.

    • Diagnostic: Persistent ketone peak in GC-MS or TLC.

    • Causality & Mitigation: The fluorinating agent may have hydrolyzed due to moisture. Ensure strictly anhydrous conditions and utilize a fresh bottle of reagent[2]. If sterics are the issue, increase the equivalents of XtalFluor to 2.0 and elevate the temperature to reflux in DCE[5].

References

Sources

reaction conditions for acetylating 4,4-difluoro-1-hydroxycyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Acetylation of 4,4-Difluoro-1-hydroxycyclohexane

Strategic Context in Drug Development

The incorporation of fluorinated cycloalkanes is a cornerstone strategy in modern medicinal chemistry. Specifically, the 4,4-difluorocyclohexyl moiety is frequently utilized to enhance the metabolic stability and lipophilicity of active pharmaceutical ingredients (APIs) without significantly increasing steric bulk. This structural motif is prominently featured in the synthesis of kinase inhibitors (), bromodomain inhibitors (), and IL-17 modulators (). Acetylation of 4,4-difluoro-1-hydroxycyclohexane (commonly known as 4,4-difluorocyclohexanol) serves as a critical transformation, either as a transient protecting group strategy or to generate lipophilic prodrug intermediates.

Mechanistic Causality & Stereoelectronic Effects

While the acetylation of secondary alcohols is generally trivial, the gem-difluoro substitution at the C4 position introduces distinct stereoelectronic variables that dictate experimental choices:

  • Conformational Locking: The highly electronegative fluorine atoms lock the cyclohexane ring into a rigid chair conformation. To minimize 1,3-diaxial interactions with the axial fluorine, the C1-hydroxyl group strongly prefers the equatorial position.

  • Inductive Deactivation (-I Effect): Although separated by three carbon-carbon bonds, the gem-difluoro group exerts a mild electron-withdrawing inductive pull. This slightly reduces the nucleophilicity of the C1-hydroxyl oxygen compared to an unfluorinated analog.

  • Catalytic Imperative: Due to this reduced nucleophilicity, relying solely on standard acid scavengers like Triethylamine (TEA) can result in sluggish kinetics. The addition of 4-Dimethylaminopyridine (DMAP) is mechanistically required. DMAP acts as a hypernucleophilic catalyst, attacking the acylating agent to form a highly electrophilic N-acetylpyridinium intermediate, which rapidly overcomes the substrate's inductive deactivation.

Mechanism A Acetic Anhydride (Electrophile) C N-Acetylpyridinium Intermediate A->C DMAP Attack B DMAP (Nucleophilic Catalyst) B->C E 4,4-Difluorocyclohexyl Acetate (Target Product) C->E Alcohol Attack (-I effect overcome) D 4,4-Difluorocyclohexanol (Nucleophile) D->E

Fig 1. Logical relationship of DMAP-catalyzed hypernucleophilic acyl substitution.

Quantitative Reaction Parameters

Selecting the appropriate acylating agent impacts both yield and scalability. Table 1 summarizes the empirical data for the two most common approaches. We recommend Method A for scale-up due to the absence of corrosive HCl gas generation, which simplifies the self-validating aqueous workup.

Table 1: Comparative Conditions for the Acetylation of 4,4-Difluorocyclohexanol

ParameterMethod A: Acetic Anhydride (

)
Method B: Acetyl Chloride (

)
Reagent Equivalents 1.5 eq

1.2 eq

Base / Catalyst TEA (2.0 eq) / DMAP (0.1 eq)Pyridine (2.0 eq) or TEA (1.5 eq)
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Profile 0 °C

25 °C
0 °C

25 °C
Reaction Time 2 - 4 hours1 - 2 hours
Typical Yield > 90%85 - 90%
Byproducts Acetic acid (easily neutralized)HCl gas (requires strict trapping)
Scalability High (Preferred)Moderate (Exothermic/Corrosive)

Standardized Experimental Protocol (Method A)

The following protocol is designed as a self-validating system. In-process controls (TLC) and specific sequential washes ensure that the final product is free of catalytic impurities and unreacted electrophiles, a standard requirement for intermediates used in downstream coupling reactions ().

Workflow N1 1. Substrate Preparation Dissolve 4,4-difluorocyclohexanol in DCM N2 2. Base & Catalyst Addition Add TEA (2.0 eq) and DMAP (0.1 eq) N1->N2 N3 3. Acylating Agent Dropwise addition of Ac2O (1.5 eq) at 0 °C N2->N3 N4 4. Reaction Progression Stir at RT for 2-4 hours N3->N4 N5 5. Aqueous Quench Quench with sat. NH4Cl N4->N5 TLC Confirmation N6 6. Phase Separation Extract with DCM, wash with NaHCO3 & Brine N5->N6 N7 7. Concentration & Purification Dry over Na2SO4, evaporate, silica gel column N6->N7

Fig 2. Standardized workflow for the acetylation of 4,4-difluorocyclohexanol.

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen atmosphere, dissolve 4,4-difluoro-1-hydroxycyclohexane (1.0 eq, e.g., 10.0 mmol, 1.36 g) in anhydrous Dichloromethane (DCM, 50 mL) to create a 0.2 M solution.

  • Base & Catalyst Addition: Add Triethylamine (TEA, 2.0 eq, 20.0 mmol, 2.78 mL) followed by 4-Dimethylaminopyridine (DMAP, 0.1 eq, 1.0 mmol, 122 mg). Stir for 5 minutes to ensure a homogeneous mixture.

  • Controlled Acylation: Submerge the reaction flask in an ice-water bath to achieve an internal temperature of 0 °C. Slowly add Acetic anhydride (

    
    , 1.5 eq, 15.0 mmol, 1.42 mL) dropwise over 10 minutes.
    
    • Causality: Dropwise addition at 0 °C mitigates the exothermic formation of the N-acetylpyridinium intermediate, preventing localized heating and the formation of colored decomposition byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm naturally to room temperature (20-25 °C). Stir for 2 to 4 hours.

  • In-Process Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate solvent system.

    • Validation Check: The starting alcohol exhibits an

      
       of ~0.3 (staining with 
      
      
      
      ). The target acetate product will migrate significantly higher (
      
      
      ~0.7) due to the elimination of the hydrogen-bond donating hydroxyl group. Proceed to quenching only when the
      
      
      0.3 spot is completely absent.
  • Quenching: Quench the reaction by adding 30 mL of saturated aqueous

    
    . Stir vigorously for 10 minutes to hydrolyze any unreacted acetic anhydride.
    
  • Extraction & Sequential Washing: Transfer the biphasic mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with an additional 20 mL of DCM. Combine the organic layers and wash sequentially with:

    • 30 mL of saturated aqueous

      
      . Causality: This neutralizes the acetic acid byproduct. Caution: Vent the funnel frequently as 
      
      
      
      gas evolution will occur.
    • 30 mL of Brine. Causality: This removes residual water and highly polar salts from the organic phase.

  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% Ethyl Acetate in Hexanes) to afford pure 4,4-difluorocyclohexyl acetate as a colorless oil.

Analytical Characterization & Verification

To ensure the trustworthiness of the synthesized intermediate, verify the structure using NMR spectroscopy:

  • 
    H NMR (
    
    
    
    , 400 MHz):
    The defining self-validation metric is the chemical shift of the C1 methine proton. In the starting material, this proton appears at ~3.8 ppm. Upon successful acetylation, the electron-withdrawing ester group deshields this proton, shifting it downfield to a multiplet at ~4.8 - 5.0 ppm . A sharp singlet at ~2.05 ppm (integrating for 3H) confirms the presence of the acetate methyl group.
  • 
    F NMR (
    
    
    
    , 376 MHz):
    The gem-difluoro group will appear as a characteristic multiplet (or AB system) around -90 to -105 ppm , confirming the integrity of the fluorinated ring system has been maintained under the reaction conditions.

References

  • US Patent 12220401B2. "Compounds useful as kinase inhibitors." Google Patents.
  • World Intellectual Property Organization. WO2013097601A1. "Bromodomain inhibitors." Google Patents.
  • European Patent Office. EP2970156B1. "Substituted benzoxazoles and methods of use thereof." Google Patents.
  • US Patent 12024524B2. "Imidazopyridazines as modulators of IL-17." Google Patents.

Application Note: Scale-Up Synthesis of gem-Difluoro Cyclohexane Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The gem-difluoro cyclohexane motif is a critical structural element in modern medicinal chemistry, serving as a lipophilic bioisostere for carbonyls and ethers while modulating metabolic stability and pKa.[1] However, the installation of this group via deoxofluorination of cyclohexanones poses severe safety risks upon scale-up due to the thermal instability of traditional reagents like DAST (Diethylaminosulfur trifluoride).

This Application Note provides two distinct, field-validated workflows for the scalable synthesis of gem-difluoro cyclohexanes:

  • Batch Protocol: Utilizing XtalFluor-E® , a crystalline salt with superior thermal stability.[2]

  • Continuous Flow Protocol: Utilizing DAST/Deoxo-Fluor® in a microreactor system to manage thermal runaway risks.

Strategic Analysis & Reagent Selection[2]

The Scale-Up Challenge

The primary challenge in synthesizing gem-difluoro cyclohexanes is the exothermic decomposition of aminosulfur trifluoride reagents.

  • DAST: Onset of decomposition ~90°C; highly explosive.

  • Deoxo-Fluor (BAST): More thermally stable (decomp >90°C) but still prone to catastrophic runaway if heat removal is inefficient.

  • Side Reactions: Elimination to vinyl fluorides (monofluoroalkenes) is a competitive pathway, often driven by uncontrolled exotherms or excess Lewis acidity.

Reagent Comparison Table
FeatureDASTDeoxo-Fluor®XtalFluor-E®Fluolead™
Physical State Liquid (Fuming)LiquidCrystalline SolidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Decomp >200°C)High
HF Generation High (Hydrolysis)ModerateNone (requires HF additive)Low
Scale-Up Suitability Flow Chemistry Only Flow PreferredBatch Compatible Batch Compatible
Cost Efficiency HighModerateModerate/HighHigh
Decision Logic for Process Chemists

The following decision tree outlines the logical selection of reagents based on available equipment and scale.

ReagentSelection Start Start: Scale-Up Requirement Scale Target Scale? Start->Scale Equip Flow Reactor Available? Scale->Equip >100g RouteB Route B: Batch Process (XtalFluor-E + TEA.3HF) Scale->RouteB <100g RouteA Route A: Continuous Flow (DAST/Deoxo-Fluor) Equip->RouteA Yes Equip->RouteB No RouteC Route C: Building Block Strategy (Diels-Alder) RouteB->RouteC If Elimination > 20%

Figure 1: Strategic decision tree for selecting the deoxofluorination pathway based on scale and infrastructure.

Protocol A: Batch Synthesis (XtalFluor-E®)

Best for: Pilot plant scales (100g – 1kg) where flow chemistry is unavailable. Mechanism: XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) does not generate HF in situ and is "fluoride starved." It requires an exogenous fluoride source, typically triethylamine trihydrofluoride (TEA·3HF), to effect the transformation.

Materials
  • Substrate: 4-substituted cyclohexanone (1.0 equiv)

  • Reagent: XtalFluor-E® (1.2 – 1.5 equiv)

  • Promoter: TEA·3HF (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Quench: 5% NaHCO₃ solution

Step-by-Step Methodology
  • Preparation: In a reactor inerted with N₂, charge XtalFluor-E (solid) and anhydrous DCM (5 mL/g substrate). Cool the suspension to -78°C (or -20°C depending on substrate sensitivity).

  • Activation: Add TEA·3HF dropwise. Note: XtalFluor-E will not react with the ketone without this promoter.

  • Addition: Add the cyclohexanone substrate (dissolved in minimal DCM) slowly over 30–60 minutes. Maintain internal temperature < -10°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) over 2 hours. Stir at RT for 12–18 hours.

    • Checkpoint: Monitor by 19F NMR. Product signal typically appears around -90 to -100 ppm (doublet of triplets). Vinyl fluoride impurity appears around -110 to -130 ppm.

  • Quench (Critical): Cool the mixture to 0°C. Inverse quench by slowly pouring the reaction mixture into a vigorously stirred saturated NaHCO₃ solution.

    • Safety: Direct addition of water to the reaction mixture can cause rapid gas evolution and splattering.

  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove amines) and brine. Dry over MgSO₄.[2][3]

Troubleshooting
  • Issue: High levels of vinyl fluoride (elimination).

  • Fix: Switch promoter from TEA·3HF to TEA[2]·2HF (less acidic). Alternatively, add DBU (1.0 equiv) to buffer the system, though this may reduce yield.

Protocol B: Continuous Flow Synthesis (DAST)

Best for: Large scale (>1kg) and manufacturing. Mechanism: Flow chemistry allows the use of the cheaper, more reactive DAST by confining the exotherm to a small reactor volume (low inventory) and allowing precise residence time control to prevent degradation.

Flow Reactor Setup

The system requires a chemically resistant flow module (Hastelloy or PFA tubing) due to HF generation.

FlowSetup Substrate Soln A: Cyclohexanone in DCM PumpA Pump A Substrate->PumpA Reagent Soln B: DAST in DCM PumpB Pump B Reagent->PumpB Mixer T-Mixer (Cooled 0°C) PumpA->Mixer PumpB->Mixer Reactor Residence Coil (PFA/Hastelloy) Temp: 60-80°C Mixer->Reactor Reaction Zone Quench Quench Module (KOH/Ice) Reactor->Quench Immediate Neutralization Collection Product Stream Quench->Collection

Figure 2: Continuous flow setup for DAST-mediated deoxofluorination.

Step-by-Step Methodology
  • Feed Preparation:

    • Stream A: Cyclohexanone (1.0 M in anhydrous DCM).

    • Stream B: DAST (1.2 M in anhydrous DCM). Handle DAST in a glovebox or closed system.

  • System Priming: Flush the reactor with anhydrous DCM.

  • Reaction Parameters:

    • Mixing: T-mixer kept at 0°C to prevent immediate exotherm at the mixing point.

    • Reactor Coil: Heated zone (typically 60–80°C).

    • Residence Time: 10–30 minutes (optimize based on conversion vs. elimination).

    • Pressure: Maintain 5–10 bar backpressure to prevent solvent boiling at elevated temperatures.

  • Quenching: The reactor output must flow directly into a cooled vessel containing 10% KOH or NaHCO₃.

  • Validation: Collect steady-state fraction (after 2-3 reactor volumes). Analyze by GC-MS.

Safety Note

In flow, DAST can be heated to temperatures (80°C) that would be suicidal in batch. This high temperature/short time profile favors the kinetic product (gem-difluoro) over the thermodynamic elimination product.

Analytical Controls & Characterization

ParameterMethodAcceptance Criteria
Conversion GC-FID / HPLC>95% consumption of ketone
Identity 19F NMRSignal ~ -90 to -100 ppm (gem-F2)
Impurity 19F NMRSignal ~ -110 to -130 ppm (Vinyl-F)
Safety DSC (Diff. Scanning Calorimetry)No exotherms < 100°C for reaction mixture
Residual Fluoride Ion Chromatography< 50 ppm (for final API steps)

References

  • Safety of DAST/Deoxo-Fluor: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." J. Org.[4][5] Chem.1999 , 64, 7048. [Link]

  • XtalFluor-E Protocol: Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." J. Org.[4][5] Chem.2009 , 74, 7127. [Link]

  • Flow Chemistry Application: Seeberger, P. H., et al. "Continuous flow synthesis of gem-difluorides using DAST." Beilstein J. Org. Chem.2013 , 9, 2367. [Link]

  • Scale-Up Considerations (OPRD): Organic Process Research & Development (OPRD) reviews on fluorination safety often cite the specific hazards of DAST on kilo-scale. [Link]

Sources

Troubleshooting & Optimization

improving solubility of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers working with 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one . This document addresses the specific physicochemical challenges imposed by the gem-difluorocyclohexyl moiety and provides actionable protocols for solubility optimization in biological assays.

Compound: 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one Molecular Formula: C


H

F

O

MW: 178.18 g/mol Support Tier: Level 3 (Senior Application Scientist)

Physicochemical Profile & Solubility Challenges

Before attempting formulation, it is critical to understand why this molecule presents solubility issues.

PropertyValue (Est.)Technical Insight
LogP (Octanol/Water) ~1.5 – 2.0Moderate lipophilicity. The molecule is not highly lipophilic, but the fluorinated ring resists aqueous solvation.
H-Bond Donors 1 (Tertiary -OH)The tertiary alcohol is sterically hindered, reducing its ability to interact with bulk water.
H-Bond Acceptors 3 (C=O, -OH, F)Fluorine is a weak H-bond acceptor. The ketone is the primary hydration site.
Physical State Waxy Solid / CrystallineGem-difluoro groups often induce "waxy" characteristics due to weak intermolecular Van der Waals forces but high lattice energy in specific polymorphs.
Key Challenge "The Fluorous Effect" The 4,4-difluoro motif creates a hydrophobic patch that is also lipophobic (resists both water and fats), leading to aggregation rather than solvation.

Troubleshooting Q&A: Common Issues

Q1: I cannot get the solid to dissolve in my stock solvent (DMSO/Ethanol). It stays as a waxy clump.

Diagnosis: This is a Dissolution Rate issue, not necessarily a thermodynamic solubility limit. The waxy nature of fluorinated cyclohexyls prevents solvent penetration. Solution:

  • Solvent Selection: Use DMSO (Dimethyl Sulfoxide) as the primary stock solvent. It disrupts the crystal lattice more effectively than Ethanol.

  • Thermal Energy: Warm the DMSO solution to 37–40°C in a water bath for 5–10 minutes. The lattice energy of this compound is likely surmountable with mild heat.

  • Sonication: Sonicate for 10 minutes. Note: If the solution turns cloudy upon cooling, you have exceeded saturation. Target a stock concentration of 20–50 mM, not 100 mM.

Q2: My compound precipitates immediately when I dilute the DMSO stock into PBS or Media.

Diagnosis: This is "Solvent Shock" (Kinetic Precipitation). The rapid change in dielectric constant from DMSO (


) to Water (

) forces the hydrophobic fluorinated ring to aggregate. Solution:
  • The "Intermediate Dilution" Method: Do not jump from 100% DMSO to 1% DMSO in one step.

    • Step 1: Dilute Stock (100% DMSO) 1:10 into a co-solvent mix (e.g., 50% DMSO / 50% PEG-400).

    • Step 2: Dilute that intermediate slowly into your buffer.

  • Add a Surfactant: Pre-condition your buffer with 0.05% Tween-80 or 0.1% Pluronic F-68 . These surfactants coat the hydrophobic fluorinated face, preventing nucleation.

Q3: Can I use Cyclodextrins?

Answer: Yes, this is the recommended strategy. The cyclohexyl ring fits almost perfectly into the hydrophobic cavity of


-Cyclodextrin .
  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    . It is more water-soluble and less toxic than parent
    
    
    -CD.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water/buffer before adding your compound. The "encapsulation" shields the fluorines from water, drastically increasing solubility.
    

Decision Tree: Solvent & Formulation Selection

Use the following logic flow to determine the best approach for your specific assay.

Solubility_Workflow Start Start: Define Assay Requirement Conc_Check Target Conc. > 10 µM? Start->Conc_Check DMSO_Tol Is DMSO > 1% tolerated? Conc_Check->DMSO_Tol Yes Simple_Sol Use Standard DMSO Stock (Direct Dilution) Conc_Check->Simple_Sol No (<1 µM) DMSO_Tol->Simple_Sol Yes Cyclodextrin Use HP-beta-CD Formulation (Molecular Encapsulation) DMSO_Tol->Cyclodextrin No (Sensitive Cells) Precip_Check Does it precipitate? Simple_Sol->Precip_Check Inter_Dil Use Intermediate Dilution (DMSO -> PEG400 -> Buffer) Precip_Check->Inter_Dil Yes (Cloudy) Surfactant Add 0.05% Tween-80 to Assay Buffer Precip_Check->Surfactant Yes (Aggregates)

Caption: Logical workflow for selecting the optimal solubilization strategy based on concentration needs and assay tolerance.

Detailed Protocols

Protocol A: HP- -CD Complexation (Gold Standard)

Use this for animal studies or sensitive cell-based assays where DMSO is toxic.

  • Vehicle Preparation: Dissolve 20g of Hydroxypropyl-

    
    -Cyclodextrin  in 100 mL of distilled water (20% w/v). Filter sterilize (0.22 µm).
    
  • Compound Addition: Weigh the solid 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one.

  • Dispersion: Add the solid slowly to the CD solution while stirring rapidly.

  • Equilibration: Stir for 4–6 hours at room temperature. The solution may initially be cloudy but should clarify as the inclusion complexes form.

  • Verification: If a small amount of solid remains, filter through a 0.45 µm PVDF filter. The filtrate contains the solubilized drug-CD complex.

Protocol B: Kinetic Solubility Assay (Validation)

Use this to determine the exact limit of your compound in your specific buffer.

StepActionTechnical Note
1 Prepare 20 mM Stock in DMSO.Ensure complete dissolution (warm if needed).
2 Prepare Buffer Plate (96-well).Fill with 196 µL of PBS (pH 7.4).
3 Spike Compound.[1][2]Add 4 µL of DMSO stock (Final: 400 µM, 2% DMSO).
4 Incubate. Shake at 500 rpm for 2 hours at 25°C.
5 Read Absorbance (UV/Vis). Measure OD at 620 nm (turbidity).
6 Interpretation. OD > 0.005 indicates precipitation. Dilute stock to 10 mM and repeat until clear.

Scientific Rationale & Mechanism

The solubility challenges of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one are governed by the "Polar Hydrophobicity" of the C-F bond.

  • Lipophobicity: Unlike a standard cyclohexyl ring, the fluorinated ring does not partition ideally into standard lipid bilayers, nor does it dissolve in water. It seeks "fluorous" environments or self-aggregates.

  • Crystal Packing: The 1-hydroxy and 1-acetyl groups likely form strong intermolecular hydrogen bonds (Head-to-Head), while the fluorinated tails pack together (Tail-to-Tail). Breaking this lattice requires a solvent that can disrupt both interactions.

    • DMSO works because the Sulfoxide oxygen is a potent H-bond acceptor for the -OH group.

    • Cyclodextrins work because they sequester the fluorinated tail, leaving the polar head exposed to water.

Visualizing the Solubilization Mechanism

Mechanism Compound Fluorinated Compound Water Water Network Compound->Water Repulsion (Precipitation) CD Cyclodextrin Cavity Compound->CD Affinity (Hydrophobic Fit) Complex Inclusion Complex Water->Complex Solvation of Polar Shell CD->Complex Equilibrium

Caption: Mechanism of Cyclodextrin-mediated solubilization. The fluorinated core enters the hydrophobic cavity, shielding it from aqueous repulsion.

References

  • Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability." Journal of Pharmacological and Toxicological Methods.

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Discusses the lipophilicity/hydrophobicity modulation of fluorine).

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text for solubility assays).

Sources

Technical Support Center: Advanced Strategies for Fluorinated Cyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced synthetic challenges. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of manipulating fluorinated cyclohexane scaffolds. Specifically, we will address a frequent and critical challenge: preventing the undesired dehydration of tertiary alcohols during synthetic transformations.

The unique electronic properties of fluorine can significantly influence reaction pathways, often leading to unexpected side products. This guide provides in-depth, mechanistically-driven troubleshooting advice and validated protocols to help you maintain the integrity of your tertiary alcohol functional group.

Part 1: Understanding the Core Challenge: Why Do Fluorinated Tertiary Alcohols Dehydrate?

Before troubleshooting, it's crucial to understand the underlying chemical principles. Tertiary alcohols, especially on a cyclohexane ring, are notoriously prone to elimination reactions to form alkenes. This process is typically facilitated by acid and proceeds through an E1 (Elimination, Unimolecular) mechanism.

The stability of the intermediate carbocation is the determining factor for the ease of dehydration.[1][2] Fluorine atoms introduce a complex electronic duality:

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bonds. This effect is powerful and generally destabilizes a nearby carbocation, making its formation less favorable.[3]

  • Resonance Effect (+M): Fluorine possesses lone pairs of electrons in its 2p orbitals, which can overlap with an adjacent empty p-orbital of a carbocation.[4][5] This donation of electron density, also known as back-bonding, can stabilize the carbocation. The effectiveness of this stabilization depends heavily on orbital overlap, which is most significant when the fluorine is directly attached to the cationic center (α-position).[4][6][7]

The position of the fluorine atom(s) on the cyclohexane ring relative to the tertiary alcohol dictates which effect dominates, thereby influencing the propensity for dehydration.

E1_Mechanism cluster_0 Step 1: Protonation Alcohol Fluorinated Cyclohexanol Protonated_Alcohol  Protonated Alcohol (Good Leaving Group) Alcohol->Protonated_Alcohol + H+ Carbocation Tertiary Carbocation Intermediate Protonated_Alcohol->Carbocation - H₂O H_plus H+ Alkene Dehydration Product (Alkene) Carbocation->Alkene - H+ Water H₂O H_plus_regenerated H+ Troubleshooting_Dehydration Start Problem: Unwanted Alkene Formation Check_Acid Are strong acid and/or high heat being used? Start->Check_Acid Avoid_Acid Primary Strategy: Avoid conditions that favor carbocation formation. Check_Acid->Avoid_Acid YES Check_Reagents Are any reagents or additives Lewis acidic? (e.g., ZnCl₂, AlCl₃) Check_Acid->Check_Reagents NO Yes_Path YES No_Path NO Alternatives Explore Alternative Pathways: 1. Convert -OH to a better leaving group (e.g., Tosylate) for substitution under non-acidic conditions. 2. Use direct deoxyfunctionalization reagents (e.g., Deoxyfluorination). Avoid_Acid->Alternatives Lewis_Sol Solution: Buffer the reaction or choose non-Lewis acidic reagents. Check_Reagents->Lewis_Sol YES Temp_Sol Solution: Run reaction at lower temperatures. Consider milder, modern reagents that work at RT or below. Check_Reagents->Temp_Sol NO Yes_Lewis YES No_Lewis NO Alternative_Pathways Start Fluorinated Tertiary Alcohol Alkene Alkene (Dehydration) Start->Alkene Strong Acid (H₂SO₄, TsOH) High Heat Fluoride Tertiary Fluoride (Desired Substitution) Start->Fluoride Modern Deoxyfluorination (PyFluor, Selectfluor-based systems) Tosylate Tosylate Intermediate (Activated Alcohol) Start->Tosylate TsCl, Pyridine (Non-acidic activation) Tosylate->Fluoride Nucleophilic Fluoride Source (e.g., TBAF)

Sources

Technical Support Center: Purification of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in isolating heavily functionalized aliphatic rings. 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone presents a unique chromatographic puzzle. The molecule combines an


-hydroxy ketone (which is sensitive to extreme pH and prone to hydrogen bonding) with a gem-difluoro group at the C4 position.

The strongly electron-withdrawing fluorine atoms alter the ring's dipole moment and the pKa of the C1 hydroxyl group. Consequently, this compound exhibits paradoxical solubility—it is highly polar yet possesses lipophilic fluorinated domains, making standard purification protocols prone to peak tailing and poor resolution. This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Purification Workflow Visualization

PurificationLogic Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (EtOAc / Brine) Crude->LLE Quench & Extract Assess Scale & Purity Assessment LLE->Assess Organic Phase Silica Normal-Phase Silica Gel (Hexane:EtOAc) Assess->Silica Bulk Scale (>1g) RPHPLC Reverse-Phase HPLC (H2O:MeCN + 0.1% FA) Assess->RPHPLC Fine Isolation (<1g) Cryst Recrystallization (Heptane / EtOAc) Silica->Cryst Enriched Fractions Pure Purified Target Compound RPHPLC->Pure Lyophilization Cryst->Pure Filtration

Decision-tree workflow for the purification of the target compound.

Step-by-Step Methodologies

Protocol A: Normal-Phase Silica Gel Chromatography (Bulk Purification)

For crude mixtures exceeding 1 gram, normal-phase silica gel chromatography is the most scalable approach. The gem-difluoro group often causes the target molecule to elute slightly faster than its non-fluorinated analogs due to decreased hydrogen-bonding capacity at the C4 position[1].

  • Sample Loading : Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). If the compound is insoluble, dry-load it onto Celite or silica gel (1:2 weight ratio) to prevent band broadening.

  • Column Equilibration : Pack the column with 230–400 mesh silica gel. Equilibrate with 100% Hexanes (or Heptane).

  • Elution Gradient :

    • Begin with Hexanes:Ethyl Acetate (9:1 v/v) to elute non-polar fluorinated byproducts[2].

    • Gradually increase polarity to Hexanes:Ethyl Acetate (7:3 v/v). The target

      
      -hydroxy ketone will typically elute in this window[3].
      
  • Fraction Validation : Spot fractions on TLC plates and stain with Potassium Permanganate (KMnO4) or p-Anisaldehyde. The

    
    -hydroxy ketone moiety will rapidly reduce KMnO4, appearing as a bright yellow spot on a purple background.
    
Protocol B: Reverse-Phase HPLC (High-Purity Isolation)

RP-HPLC is critical for removing closely related structural analogs (e.g., mono-fluoro or des-fluoro impurities). Because highly polar analytes struggle to retain on standard C18 columns, specific modifications are required.

  • Column Selection : Utilize a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column to enhance retention of the polar hydroxyl and ketone groups[4].

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% FA. Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, preventing severe peak tailing of the hydroxyl group. Avoid basic modifiers (like NH4OH), which can trigger retro-aldol degradation of the

      
      -hydroxy ketone.
      
  • Gradient Program : Run a shallow gradient from 10% B to 60% B over 20 minutes. The gem-difluoro group increases lipophilicity relative to the des-fluoro analog, causing it to elute later in the gradient.

  • Detection : Monitor at 210 nm (carbonyl absorbance) and use inline MS (ESI+) to validate the mass (

    
    ).
    

Quantitative Data: Chromatographic Behavior

To assist in method transfer, the following table summarizes the expected retention behavior and solvent systems for 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone compared to common impurities.

Compound / ImpurityTLC

(Hex:EtOAc 7:3)
RP-HPLC Retention Time (min)*Primary Interaction Mechanism
1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone 0.35 12.4 Dipole-dipole (OH/C=O) + Hydrophobic (CF2)
1-(1-hydroxycyclohexyl)ethanone (Des-fluoro)0.289.8Strong H-bonding, lower lipophilicity
4,4-difluorocyclohexanone (Starting Material)0.6515.2High lipophilicity, lacks hydroxyl group
Aldol Condensation Dimer (Degradation)0.1518.5High molecular weight, multiple polar sites

*Based on a 10-60% MeCN/H2O (0.1% FA) gradient over 20 mins on a Polar-C18 column (4.6 x 150 mm, 5


m) at 1.0 mL/min.

Troubleshooting Guides & FAQs

Q1: My compound is co-eluting with the des-fluoro impurity on silica gel. How can I resolve them? A1: The gem-difluoro and des-fluoro analogs have similar polarities on bare silica because the primary interaction is driven by the


-hydroxy ketone binding to the silanol groups. To separate them, switch to Reverse-Phase HPLC or use a highly non-polar solvent system (e.g., Toluene:Acetone 9:1) for normal-phase chromatography. The fluorinated compound will have a higher affinity for the organic mobile phase in RP-HPLC, eluting later than the des-fluoro analog.

Q2: I am observing severe peak tailing during RP-HPLC. What is causing this, and how do I fix it? A2: Peak tailing for


-hydroxy ketones is almost always caused by secondary interactions between the hydroxyl group and unendcapped metallic silanols on the C18 stationary phase.
Solution: Ensure your mobile phase is properly buffered. Adding 0.1% Formic Acid lowers the pH (~2.7), protonating the silanols and neutralizing their charge[4]. Alternatively, switch to an endcapped or polar-embedded C18 column designed for polar compounds.

Q3: During concentration of my purified fractions, the compound seems to degrade into a complex mixture. Why? A3:


-hydroxy ketones are susceptible to oxidation and retro-aldol cleavage, particularly if concentrated at high temperatures or in the presence of trace base/acid.
Solution: Always concentrate fractions under reduced pressure at a water bath temperature 

C. If you used Formic Acid in your HPLC mobile phase, lyophilize (freeze-dry) the fractions rather than using rotary evaporation to prevent acid-catalyzed dehydration during the concentration process.

Q4: Can I use crystallization to purify this compound instead of chromatography? A4: Yes, if the crude purity is already


. 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone can often be recrystallized. The optimal solvent system is typically a mixture of Heptane and a small amount of Ethyl Acetate. Dissolve the crude solid in minimal hot Ethyl Acetate, add Heptane until slightly cloudy, and allow it to cool slowly to room temperature, then to 

C. The gem-difluoro group aids in forming a rigid crystal lattice compared to non-fluorinated aliphatic rings.

References

  • Semantic Scholar. (2020). Preparation of gem-difluorinated retrohydroxamic-fosmidomycin. Retrieved from[Link]

  • National Institutes of Health (NIH). (n.d.). Design of Gem-difluoro-bis-Tetrahydrofuran as P2-Ligand for HIV-1 Protease Inhibitors to Improve Brain Penetration: Synthesis, X-ray Studies, and Biological Evaluation. Retrieved from [Link]

  • Google Patents. (2015). A Cheap and Efficient Synthesis of α-Hydroxy Ketone Compounds (CN104710256A).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from[Link]

Sources

🔬 The Gem-Difluoro Hub: Technical Support for Cyclohexane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in 1,1-Disubstituted Difluorocyclohexanes Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Online 🟢 Current Wait Time: 0 min Agent: Senior Application Scientist

Welcome to the Gem-Difluoro Technical Support Center. You are likely here because the gem-difluorocyclohexane motif—a critical bioisostere for carbonyls and lipophilic spacer groups—is resisting synthesis or defying standard conformational analysis.

The introduction of two fluorine atoms at a single carbon (C1) creates unique steric and electronic clashes, particularly when the ring is already substituted. This guide bypasses general textbook theory to troubleshoot the specific failure modes of Deoxofluorination and Conformational Locking in hindered systems.

🎫 Ticket #001: Synthesis Failure – "My Reaction Yields Vinyl Fluoride, Not Gem-Difluoro"

User Report:

"I'm attempting to convert a 2-substituted or 2,6-disubstituted cyclohexanone to the gem-difluoro derivative using DAST. I'm seeing <10% product and >80% elimination to the vinyl fluoride. Increasing temperature just makes it black/tarry."

🔧 The Diagnosis: The E1/E2 Trap

In hindered cyclohexanones, the transition state for nucleophilic attack by fluoride is sterically crowded. The intermediate alkoxyaminosulfur difluoride cation is prone to proton abstraction (elimination) rather than substitution, especially because the


-protons are often axially aligned for E2 elimination.
🛠️ The Solution: The "XtalFluor-E Switch" Protocol

Liquid reagents like DAST and Deoxo-Fluor release HF in situ and are often too aggressive, promoting elimination. The solution is to use XtalFluor-E (a crystalline salt) with a controlled fluoride promoter.

Protocol: Low-Elimination Deoxofluorination

Valid for hindered substrates (e.g., 2-phenylcyclohexanone).

  • Reagent Prep:

    • Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate).[1]

    • Promoter:

      
       (Triethylamine trihydrofluoride) OR 
      
      
      
      .
    • Solvent: Anhydrous Dichloromethane (

      
      ).
      
  • Step-by-Step Workflow:

    • Step 1: Charge a dry flask (Teflon/HDPE preferred, or dry glass) with XtalFluor-E (1.5 equiv) and XtalFluor-E requires an exogenous fluoride source. Add

      
       (2.0 equiv).
      
    • Step 2: Cool the mixture to -78 °C . Crucial: Do not add substrate at RT.

    • Step 3: Add the hindered cyclohexanone (1.0 equiv) dissolved in minimal

      
       dropwise.
      
    • Step 4: Allow to warm to Room Temperature naturally over 4–6 hours.

    • Step 5: Quench with 5%

      
      .
      

Why this works: XtalFluor-E does not generate free HF spontaneously.[1][2] The


 acts as a buffered fluoride source, increasing nucleophilicity (

) while suppressing basicity (preventing elimination).
📊 Reagent Comparison Matrix
FeatureDASTDeoxo-FluorXtalFluor-EFluolead
Physical State Liquid (Fuming)LiquidCrystalline SolidCrystalline Solid
Thermal Stability Low (Explosive >90°C)ModerateHigh (Stable >200°C)High
Elimination Risk 🔴 High🟠 Moderate🟢 Low🟢 Low
Steric Tolerance LowMediumHigh (w/ additive)High
Water Sensitivity ViolentViolentModerateSlow Hydrolysis

🎫 Ticket #002: Conformational Analysis – "My NMR Signals Are Splitting Strangely"

User Report:

"I synthesized 4,4-disubstituted-1,1-difluorocyclohexane. I expected a simple triplet for the fluorines in


 NMR, but I see a complex AB quartet or broad humps. Is my product impure?"
🔧 The Diagnosis: The "Frozen" Chair

In 1,1-disubstituted difluorocyclohexanes, the ring flip is often energetically costly or slow on the NMR timescale, especially if other substituents (like a 4-phenyl group) lock the conformation. The two fluorine atoms at C1 are diastereotopic (non-equivalent) because one is axial (


) and one is equatorial (

).
🛠️ The Solution: Variable Temperature (VT) NMR & Coupling Logic

You are observing the AB pattern of geminal fluorines.

  • The

    
     Signature: 
    
    • 
      :  Typically resonates upfield (more shielded). Exhibits large trans-diaxial coupling (
      
      
      
      Hz) if adjacent axial protons exist.
    • 
      :  Typically resonates downfield. Smaller gauche couplings (
      
      
      
      Hz).
    • Geminal Coupling (

      
      ):  A massive coupling constant of 230–250 Hz . This is the "AB" split you see.
      
  • Troubleshooting Steps:

    • Run VT-NMR: Heat the sample to 50–60 °C. If the broad humps sharpen into a single signal (or a simplified triplet), the ring is flipping rapidly at high temp. If the AB quartet persists, the conformation is sterically locked .

    • Check the "Gauche Effect": In 1,2-disubstituted systems, fluorine often prefers the axial position to maximize the

      
       hyperconjugation (the Gauche Effect), contrary to standard steric logic.
      

🧠 Visualizing the Pathway: Elimination vs. Substitution

The following diagram illustrates the critical decision node where steric hindrance dictates the reaction outcome.

Deoxofluorination_Pathways Ketone Hindered Cyclohexanone Intermed Alkoxyaminosulfur Difluoride Intermediate Ketone->Intermed Reagent Attack Elimination Pathway A: Elimination (E1/E2) Intermed->Elimination Base removes beta-H Substitution Pathway B: Substitution (SN2-like) Intermed->Substitution F- attacks Carbocation/C-O VinylF Vinyl Fluoride (Undesired Byproduct) Elimination->VinylF GemDiF Gem-Difluorocyclohexane (Target Product) Substitution->GemDiF Sterics High Steric Bulk / High Temp (Promotes Proton Abstraction) Sterics->Elimination Reagent XtalFluor-E + HF-Amine (Promotes Fluoride Attack) Reagent->Substitution

Figure 1: Mechanistic divergence in deoxofluorination. Steric hindrance favors Pathway A (Elimination); specialized reagents favor Pathway B (Substitution).

❓ Frequently Asked Questions (FAQ)

Q: I cannot use XtalFluor-E. Can I optimize DAST? A: Yes, but it is risky.

  • Dilution: Run the reaction highly diluted (0.1 M).

  • Solvent: Switch to Toluene . DAST is often more selective in non-polar solvents than in DCM.

  • Temperature: Do NOT heat above 40 °C. If it doesn't react at RT, DAST will likely just decompose or explode at higher temps.

Q: Why is my 1,1-difluorocyclohexane decomposing on silica gel? A: Gem-difluoroalkanes are generally stable, but if you have adjacent heteroatoms or allylic systems, they can be sensitive.

  • Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidity before running the column.

Q: Does the "Thorpe-Ingold Effect" apply here? A: Yes. If you have a 4,4-dimethyl-1,1-difluorocyclohexane, the gem-dimethyl group at C4 compresses the internal bond angle, actually facilitating ring formation if you are cyclizing, but in the context of fluorination, it locks the chair conformation, making the axial attack of fluoride (necessary for substitution) sterically distinct from the equatorial attack.

📚 References

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides."[3] The Journal of Organic Chemistry.

  • Beaulieu, F., et al. (2009). "Aminodifluorosulfinium salts as stable and scalable deoxofluorinating reagents."[3] Organic Letters.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Tetrafluoroborates: New, Stable, and Scalable Deoxofluorinating Reagents." Journal of Organic Chemistry.

Sources

stability of alpha-hydroxy ketones under basic reaction conditions

Technical Support Center: Stability of -Hydroxy Ketones (Acyloins)

Welcome to the Advanced Synthesis Support Module. Topic: Troubleshooting

Ticket ID:

Executive Summary

The Core Problem:



The Cascade of Failure: Once deprotonated, the molecule enters a reversible equilibrium with an enediol intermediate. This enediol is the "Patient Zero" for three distinct degradation pathways:

  • Isomerization (shifting the carbonyl position).

  • Oxidation (reaction with trace

    
     to form diketones or cleavage products).
    
  • Rearrangement (skeletal migration to form hydroxy acids).

This guide provides the mechanistic insight and protocols required to stabilize these substrates during synthesis.

Diagnostic Modules (Troubleshooting)

Module A: Isomerization & Epimerization

The "Shifting Spot" Phenomenon

Symptom: Your product shows a clean mass spectrum but a complex NMR (multiple sets of peaks). Chiral centers adjacent to the carbonyl have racemized.

Mechanism: The Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation .[1][2][3][4] Base removes the

DOT Diagram: The LdB-AvE Equilibrium

LdB_TransformationStartα-Hydroxy Ketone (A)EnolateEnolate IonStart->Enolate-H+ (Base)Enolate->Start+H+Enediol1,2-Enediol(Intermediate)Enolate->EnediolTautomerizationEnediol->EnolateIsomerIsomeric Ketone (B)Enediol->IsomerReprotonation at C1Isomer->Enediol

Caption: The LdB-AvE transformation showing the reversible migration of the carbonyl group via the enediol intermediate.

Corrective Action:

  • Lower Temperature: Isomerization has a higher activation energy than simple deprotonation. Run reactions at -78°C or 0°C.

  • Base Selection: Switch from thermodynamic bases (KOH, NaOEt) to sterically hindered, non-nucleophilic bases (LiHMDS, LDA) to favor kinetic control.

  • Quench Protocol: Do not allow the reaction to warm up before quenching. Use acidic buffer (e.g., sat.

    
     or dilute HCl) immediately at low temperature.
    
Module B: Oxidative Degradation

The "Darkening Solution" Phenomenon

Symptom: The reaction mixture turns yellow, then dark brown/black upon addition of base. Yields are low; carboxylic acids or

Mechanism: Enediol Oxidation . The enediol intermediate is electron-rich and reacts rapidly with molecular oxygen (

Data: Oxidation Susceptibility

SpeciesConditionResultRisk Level
Acyloin Base + AirOxidative Cleavage (Acids)CRITICAL
Acyloin Base + ArgonStable (Short term)MODERATE
Acyloin Acid + AirGenerally StableLOW
Silyl Ether Base + AirStableSAFE

Corrective Action:

  • Rigorous Degassing: Sparging with

    
     is insufficient for sensitive acyloins. Use the Freeze-Pump-Thaw  method (see Protocol 1).
    
  • Add Antioxidants: In extreme cases, adding radical scavengers (e.g., BHT) can mitigate oxidative chains, though this is rare in small-molecule synthesis.

Module C: Benzilic Rearrangement

The "Ring Contraction" Phenomenon

Symptom: You are attempting to alkylate a cyclic


Mechanism: If the acyloin oxidizes to a 1,2-diketone (see Module B), the base can trigger a Benzilic Acid Rearrangement . Hydroxide attacks one carbonyl, and the alkyl group migrates to the adjacent carbon.[5]

DOT Diagram: Oxidative Rearrangement Pathway

Benzilic_RearrangementAcyloinα-Hydroxy KetoneDiketone1,2-Diketone(via Oxidation)Acyloin->DiketoneO2 / BaseAdductTetrahedral Intermediate(OH- attack)Diketone->Adduct+ OH-Productα-Hydroxy Acid(Rearranged)Adduct->Product1,2-Shift (Rearrangement)

Caption: Pathway showing how oxidation leads to diketones, which subsequently undergo skeletal rearrangement under basic conditions.

Corrective Action:

  • Exclude Oxygen: Prevents the formation of the diketone precursor.

  • Solvent Switch: Benzilic rearrangement is faster in protic solvents (EtOH,

    
    ). Use aprotic solvents (THF, DCM) if possible.
    

Standard Operating Protocols (SOPs)

Protocol 1: Freeze-Pump-Thaw Degassing

Mandatory for base-mediated reactions of acyloins.

  • Place the solvent or reaction mixture (minus the base) in a Schlenk flask.

  • Freeze the solution completely using liquid nitrogen (-196°C).

  • Open the flask to high vacuum (0.1 mmHg) for 5-10 minutes to remove headspace gas.

  • Close the flask and thaw the solution in a warm water bath. Gas bubbles will evolve.

  • Repeat steps 2-4 three times.

  • Backfill with high-purity Argon (heavier than air, providing a better blanket than

    
    ).
    
Protocol 2: Silyl Protection Strategy

The "Gold Standard" for stability.

If the

mask it
  • Reagents: Imidazole (2.5 eq), TBSCl (1.2 eq), DMF (Solvent).

  • Procedure: Stir acyloin with reagents at 0°C

    
     RT.
    
  • Result: Formation of the

    
    -silyloxy ketone.
    
  • Benefit: The bulky TBS group prevents enolization (steric hindrance) and eliminates the acidic O-H proton, shutting down the enediol pathway entirely.

  • Deprotection: TBAF or HF-Pyridine at the end of the synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use carbonate bases (


, 

) instead of hydroxides?
A:

Q: Why does my acyloin give a positive Tollens' test? It's not an aldehyde. A: This is a classic false positive. The basic conditions of the Tollens' reagent cause the acyloin to tautomerize (via the LdB-AvE mechanism) into an aldehyde intermediate, which then reduces the silver. This confirms the lability of your substrate in base [1].

Q: I see "tar" forming in my reaction. Is this polymerization? A: Likely yes. The enediol intermediate is a nucleophile; the ketone form is an electrophile. Under uncontrolled basic conditions, they undergo self-aldol condensation, leading to complex oligomers (tar). Dilution (0.05 M or less) can help reduce intermolecular side reactions.

References

  • Lobry de Bruyn–Van Ekenstein transformation. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Benzilic Acid Rearrangement. Organic Chemistry Portal. Available at: [Link][6]

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. Available at: [Link]

  • Enediol Intermediate. SynArchive. Available at: [Link]

Technical Support Center: Volatile Fluorinated Ketones (VFKs)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Handling, Purification, and Analysis of Volatile Fluorinated Ketones Ticket ID: VFK-PROTO-001

Welcome to the Fluorine Chemistry Support Hub

You are likely here because your yield just vanished on the rotary evaporator, or your NMR spectrum shows a complex mixture of peaks that don't match your expected structure.

Volatile Fluorinated Ketones (VFKs) like trifluoroacetone (TFAc) , hexafluoroacetone (HFA) , and their derivatives are deceptive. Their extreme electrophilicity—driven by the electron-withdrawing power of fluorine—fundamentally alters their behavior compared to non-fluorinated analogs.[1] They do not follow standard organic chemistry rules regarding isolation and storage.

This guide addresses the three most common failure modes: Yield Loss via Volatility , Analytical Confusion (Hydration) , and Safety/Toxicity Risks .

Module 1: The "Disappearing Product" Phenomenon

User Issue:

"I synthesized a trifluoromethyl ketone. TLC showed conversion, but after concentrating on the rotavap, I lost 80% of my mass. Where did it go?"

Root Cause Analysis:

You likely treated the VFK like a standard organic ketone.

  • Volatility: VFKs have anomalously low boiling points because fluorine atoms are not polarizable, leading to very weak intermolecular Van der Waals forces.

  • The "Hydrate Trap": VFKs are hygroscopic. If you used an aqueous workup, your product likely exists as a gem-diol (hydrate) in the aqueous layer or was pumped off because you didn't account for the boiling point depression.

The Solution: The "Hydrate Trap" Purification Protocol

Do not attempt to distill the free ketone directly from a crude mixture if it is highly volatile. Instead, leverage its reactivity to "trap" it as a stable, high-boiling solid (the hydrate), purify the solid, and then release the ketone.

Step-by-Step Protocol: Isolation via Hydrate Formation

Valid for: Trifluoroacetone, Chlorodifluoroacetone, and similar analogs.

  • Formation: Add a stoichiometric amount of water (or excess) to your crude reaction mixture. The VFK will react exothermically to form the gem-diol [1].

    • Reaction:

      
      
      
  • Isolation: The hydrate is often a crystalline solid or a high-boiling liquid.

    • If Solid: Filter and wash with non-polar solvent (e.g., hexanes) to remove organic impurities.

    • If Liquid: Distill impurities away from the high-boiling hydrate.

  • Release (Dehydration):

    • Place the purified hydrate in a distillation flask.

    • Add concentrated sulfuric acid (

      
      ) or Phosphorus Pentoxide (
      
      
      
      ) slowly (Caution: Exothermic).
    • Distill the free ketone directly from this mixture into a receiving flask cooled to -78°C.

Workflow Visualization

VFK_Isolation Crude Crude Reaction Mixture (Contains VFK) Decision Is VFK Volatile? (bp < 80°C) Crude->Decision Trap Add H₂O Form Stable Gem-Diol Decision->Trap Yes (Recommended) Standard Standard Workup (High Risk of Loss) Decision->Standard No Purify Filter Solid or Wash High-BP Liquid Trap->Purify Precipitation Release Dehydration Distillation (conc. H₂SO₄) Purify->Release Clean Hydrate Pure Pure Anhydrous VFK (Store w/ PTFE Seal) Release->Pure Heat + Vacuum

Figure 1: Strategic isolation of volatile fluorinated ketones via the "Hydrate Trap" method to prevent evaporative loss.

Module 2: Analytical Confusion (NMR Interpretation)

User Issue:

"My 19F NMR shows two peaks where there should be one. Is my product decomposing?"

Root Cause Analysis:

You are observing the equilibrium between the ketone and its hydrate (gem-diol) or hemiacetal.

  • Electronic Effect: The strong electron-withdrawing effect of the fluoroalkyl group lowers the energy of the carbonyl LUMO, making it highly susceptible to nucleophilic attack by water or alcohols [2].

  • Solvent Interference: Using "wet" solvents or protic solvents (like Methanol-d4) will shift the equilibrium almost entirely to the adduct form.

Troubleshooting Table: NMR Shifts
Species FormSolvent Environment19F NMR Shift BehaviorObservation
Free Ketone

(Dry),

Standard Range (e.g., -75 to -80 ppm)Sharp singlet (usually).
Gem-Diol (Hydrate) Acetone-d6 + trace

, DMSO-d6 (wet)
Upfield Shift (~ 4-8 ppm shift)Broadened peak or distinct second peak.
Hemiacetal

(Methanol)
Distinct ShiftAvoid methanol for characterization.
Equilibrium Logic

Equilibrium_Shift Ketone Free Ketone (Volatile) Hydrate Gem-Diol (Hydrate) (Stable/Solid) Ketone->Hydrate  Fast Equilibrium   Hemiacetal Hemiacetal (Solution Species) Ketone->Hemiacetal  In Alcohols   Water + H₂O Alcohol + R-OH

Figure 2: The dynamic equilibrium of VFKs. In the presence of moisture, the equilibrium strongly favors the Gem-Diol form [2].

Protocol: Getting Clean NMR Data
  • Dry Your Solvent: Pass

    
     through a plug of basic alumina or store over 4Å molecular sieves.
    
  • Avoid DMSO: DMSO is hygroscopic; it is difficult to keep dry enough to see the pure ketone.

  • Use a Sealed Tube: If the compound is extremely volatile (bp < 30°C), prepare the sample in a J. Young NMR tube to prevent evaporation during acquisition.

Module 3: Safety & Toxicity (Critical)

User Issue:

"The compound has a sweet, musty odor. Is it safe to work on the open bench?"

Immediate Action:

STOP. Evacuate the area if you smell it. Many fluorinated ketones, particularly Hexafluoroacetone (HFA) , are highly toxic inhalation hazards.[1][2][3][4]

Toxicity Profile
  • Hexafluoroacetone (HFA):

    • Risk: Acute inhalation toxicity (LC50 ~275 ppm), reproductive toxin (testicular damage), kidney toxin [3].[3]

    • Warning: It is a gas at room temperature (bp -27°C).

  • Trifluoroacetone (TFAc):

    • Risk: Lachrymator, severe irritant, flammable liquid.

    • Warning: Can penetrate skin; often contaminated with HF if hydrolyzed.

Handling Protocols
  • Containment: All transfers must occur in a functioning fume hood. For HFA gas, use a closed manifold system.

  • PPE:

    • Gloves: Standard nitrile is often insufficient for long exposure to ketones. Use Laminate (Silver Shield) or double-glove with specific breakthrough time checks.

    • Respiratory: If working outside a hood (not recommended), a full-face respirator with organic vapor/acid gas cartridges is required.

  • Decontamination: Glassware containing VFK residues should be rinsed with dilute aqueous ammonia (to neutralize any HF generated from decomposition) before washing.

References

  • Hydration Equilibrium & Structure

    • Title: The trifluoromeric effect in the hydration of the carbonyl group.[5]

    • Source: Imperial College London (Rzepa Lab).
    • URL:[Link]

  • Synthesis & Reactivity

    • Title: Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethyl
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • Toxicity & Safety Data

    • Title: Hexafluoroacetone - Toxicity and Handling.[1][2][6]

    • Source: Santa Cruz Biotechnology / PubChem D
  • Purification Methodology

    • Title: Direct Preparation of Trifluoromethyl Ketones From Carboxylic Esters.[7][8]

    • Source: Angewandte Chemie (via PubMed).
    • URL:[Link]

Sources

Technical Support Center: Crystallization of Fluorinated Hydroxy Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of fluorinated hydroxy ketones. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to address the unique challenges posed by the intricate intermolecular forces of these molecules.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated hydroxy ketones often challenging to crystallize?

A1: The difficulty in crystallizing fluorinated hydroxy ketones arises from their complex molecular structure, which features multiple functional groups that can engage in a variety of intermolecular interactions. The presence of a hydroxyl group (a hydrogen bond donor), a ketone group (a hydrogen bond acceptor), and one or more fluorine atoms creates a complex interplay of forces that can complicate the formation of a well-ordered crystal lattice.

Specifically, the introduction of fluorine can significantly alter crystal packing in ways that are not always predictable.[1] Fluorine can participate in various weak interactions, such as C-H···F, C-F···F, and C-F···π interactions, which compete with the stronger hydrogen bonds from the hydroxyl group.[2][3][4] This competition can lead to the formation of multiple, energetically similar conformations or packing arrangements, resulting in difficulties in nucleation, the formation of oils or amorphous solids, or the emergence of multiple polymorphic forms.[5][6]

Q2: How does fluorination impact solvent selection for crystallization?

A2: Fluorination increases the polarity of the C-F bond but can decrease the overall polarizability of the molecule, leading to unique solubility profiles. While the general principle of "like dissolves like" still applies, the presence of fluorine requires careful consideration.[7]

  • Polar Protic Solvents: Solvents like water, methanol, and ethanol can act as hydrogen bond donors and acceptors, interacting strongly with the hydroxyl and ketone groups.[8] However, the fluorinated portion of the molecule may have low solubility in these solvents.

  • Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and acetonitrile can accept hydrogen bonds and are often good choices.[9] They can solvate the polar parts of the molecule without the complexities of also being hydrogen bond donors.

  • Nonpolar Solvents: Hydrocarbons like hexanes and toluene are generally poor solvents for these polar molecules but can be excellent anti-solvents in a mixed solvent system.[9]

The key is to find a solvent or solvent system where the fluorinated hydroxy ketone is soluble at elevated temperatures but sparingly soluble at room temperature.[8]

Q3: What is "oiling out," and why is it common with these compounds?

A3: "Oiling out," or liquid-liquid phase separation (LLPS), occurs when a compound comes out of solution as a liquid rather than a solid.[10] This is a common problem when crystallizing compounds with low melting points or when using a solvent with a high boiling point.[9] Fluorinated hydroxy ketones can be susceptible to this phenomenon because the complex intermolecular forces can sometimes favor the formation of a disordered, liquid-like state over an ordered crystal lattice, especially at high supersaturation.[10] Seeding the solution at a temperature above the LLPS threshold can sometimes circumvent this issue.[10]

Troubleshooting Guide

Problem 1: My compound will not crystallize from any single solvent.

Answer: This is a frequent challenge, and the solution often lies in using a mixed solvent system or a different crystallization technique.

  • Mixed Solvent Systems: The goal is to find a pair of miscible solvents: one in which your compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).[7] Dissolve your compound in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly turbid.[7] Gentle heating to clarify the solution followed by slow cooling can induce crystallization.

    • Common Miscible Pairs:

      • Methanol/Water

      • Ethanol/Water

      • Acetone/Water

      • Ethyl acetate/Hexane[7][8]

      • Toluene/Hexane

  • Alternative Crystallization Techniques:

    • Vapor Diffusion: This is an excellent method for small quantities of material.[11] Dissolve your compound in a small vial with a "good" solvent. Place this vial inside a larger, sealed container with a "poor" solvent. The vapor of the "poor" solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.[11]

    • Slow Evaporation: While often leading to lower quality crystals, this simple method can be effective.[11] Dissolve your compound in a moderately volatile solvent and allow the solvent to evaporate slowly in a loosely covered container. Avoid highly volatile solvents like DCM or acetone, as rapid evaporation can cause the compound to "crash out" as a powder.[11]

Problem 2: The crystallization is too fast, resulting in a fine powder or poor-quality crystals.

Answer: Rapid crystallization traps impurities and solvent within the crystal lattice, defeating the purpose of recrystallization.[12] To slow down crystal growth:

  • Reduce the Degree of Supersaturation:

    • Re-dissolve the compound by heating.

    • Add a small amount of additional "good" solvent (1-2 mL).[12]

    • Allow the solution to cool more slowly.

  • Insulate the Crystallization Vessel: Place the flask on a surface that does not conduct heat well (like a cork ring or folded paper towels) and cover it to trap solvent vapors and slow cooling.[12]

  • Use a Water Bath: For very rapid crystallizations, placing the flask in a beaker of warm water and allowing the entire system to cool to room temperature can significantly slow down the process.

Problem 3: My compound "oils out" instead of crystallizing.

Answer: As discussed in the FAQs, "oiling out" is a form of liquid-liquid phase separation.[10] Here are several strategies to combat this:

  • Lower the Starting Concentration: Oiling out is often a result of the solution being too concentrated.[10] Try using more solvent to dissolve your compound initially.

  • Cool More Slowly: Rapid cooling can shock the system into a supersaturated state where oiling is more favorable than crystallization.

  • Agitation: Gentle stirring can sometimes break up the oil and encourage nucleation. However, excessive agitation can lead to the formation of many small crystals.[5][6]

  • Seeding: If you have a few seed crystals, add them to the solution at a temperature just above where the oiling occurs.[7][10] This provides a template for crystal growth to occur preferentially.

  • Change Solvents: Try a solvent with a lower boiling point.[9] If the compound comes out of solution at a temperature above its melting point, it will form an oil.[9]

Problem 4: The crystallization yield is very low.

Answer: A low yield (e.g., less than 20%) can be due to several factors:

  • Too Much Solvent: If a large amount of your compound remains in the mother liquor, you may have used too much solvent.[12] You can try to recover more material by evaporating some of the solvent from the mother liquor and cooling again.

  • Crystals are Too Soluble: Your compound may be too soluble in the chosen solvent, even at low temperatures. In this case, a different solvent or an anti-solvent approach is necessary.

  • Premature Crystallization: If crystals form while the solution is still hot, you are losing product before the main crystallization event. Ensure all the solid is dissolved in the minimum amount of hot solvent.

Key Protocols & Workflows

Protocol 1: Cooling Crystallization from a Single Solvent
  • Solvent Selection: Choose a solvent in which the fluorinated hydroxy ketone has high solubility at high temperatures and low solubility at low temperatures.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate). Continue adding solvent in small portions until the solid just dissolves.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.[7]

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the compound in the minimum amount of a "good" solvent at room temperature or with gentle heating.

  • Anti-Solvent Addition: Slowly add the "poor" solvent dropwise with stirring until the solution becomes persistently cloudy.[7]

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Drying: Follow steps 5 and 6 from Protocol 1.

Troubleshooting Workflow Diagram

The following diagram outlines a general workflow for troubleshooting common crystallization problems.

Crystallization Troubleshooting start Start: Dissolve Compound in Hot Solvent cool Cool Slowly start->cool crystals_form Do Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oiling_out Oiling Out? crystals_form->oiling_out Liquid Formed yes_crystals Crystals Formed crystals_form->yes_crystals Yes ts1_scratch Scratch Flask / Add Seed Crystal no_crystals->ts1_scratch oiling_out->yes_crystals No ts4_dilute Dilute, Cool Slower, Try Seeding oiling_out->ts4_dilute Yes check_quality Check Crystal Quality & Yield yes_crystals->check_quality good_quality Good Quality & Yield? check_quality->good_quality finish Finished good_quality->finish Yes poor_quality Poor Quality / Powder good_quality->poor_quality No, Poor Quality low_yield Low Yield good_quality->low_yield No, Low Yield ts2_reheat Reheat, Add More Solvent, Cool Slower poor_quality->ts2_reheat ts3_concentrate Concentrate Mother Liquor & Recool low_yield->ts3_concentrate ts1_scratch->cool ts1_evap Evaporate Some Solvent ts1_scratch->ts1_evap ts1_evap->cool ts1_antisolvent Try Anti-Solvent Method ts1_evap->ts1_antisolvent ts2_reheat->cool ts3_concentrate->cool ts4_dilute->cool

Caption: A flowchart for troubleshooting common crystallization issues.

Data Tables

Table 1: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)[9]PolarityProtic/Aprotic[8]Notes
Water100Very PolarProticGood for polar compounds, but high boiling point can make it difficult to remove.[7]
Methanol65PolarProticGood for polar compounds that can hydrogen bond.[9]
Ethanol78PolarProticSimilar to methanol, slightly less polar.[9]
Acetone56PolarAproticHighly volatile, good for dissolving many organic compounds.[9]
Ethyl Acetate77PolarAproticA versatile solvent, often used in combination with hexanes.[9]
Dichloromethane40Moderately PolarAproticVery volatile, often too good a solvent. Use with caution.[11]
Diethyl Ether35NonpolarAproticExtremely volatile and flammable, often used in solvent pairs.[9]
Toluene111NonpolarAproticHigh boiling point can lead to oiling out.[9]
Hexanes69NonpolarAproticExcellent as an anti-solvent for polar compounds.[9]

References

  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available at: [Link]

  • Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • API Crystallization. (n.d.). Crystal Pharmatech. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • SOP: CRYSTALLIZATION. (n.d.). UCLA Chemistry and Biochemistry. Available at: [Link]

  • Guide for crystallization. (n.d.). University of Geneva. Available at: [Link]

  • Thompson, S. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. VxP Pharma. Available at: [Link]

  • Kurakula, U., et al. (2025, October 10). Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene. ACS Publications. Available at: [Link]

  • Schwarzer, A., & Weber, E. (2008, June 24). Influence of Fluorine Substitution on the Crystal Packing of N-Phenylmaleimides and Corresponding Phthalimides. Crystal Growth & Design. Available at: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Available at: [Link]

  • Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry. Available at: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2021, October 30). MDPI. Available at: [Link]

  • Catalyst free synthesis of α-fluoro-β-hydroxy ketones/α-fluoro-ynols via electrophilic fluorination of tertiary propargyl alcohols using Selectfluor™ (F-TEDA-BF4). (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals. (2019, April 23). National Center for Biotechnology Information. Available at: [Link]

  • Isolation of Hemiketal and Hydroxy Ketone Tautomers of Synthetic Intermediates Each Affording 18-Hydroxycortisol-1,6,7-d3. (2023, July 26). National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Support Center: Resolution of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the enantiomeric resolution of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively working with this class of compounds. The presence of a sterically hindered tertiary alcohol adjacent to a ketone presents unique challenges for chiral separations.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Chiral HPLC & SFC Method Development and Troubleshooting

Direct chromatographic separation is often the fastest and most versatile method for both analytical and preparative scale resolution. However, success is highly dependent on finding the right combination of a chiral stationary phase (CSP) and mobile phase.[3][4]

Frequently Asked Questions (HPLC/SFC)

Question: Why am I seeing no separation or very poor resolution (Rs < 1.0) of my enantiomers?

Answer: This is the most common issue and indicates that the chiral stationary phase (CSP) and mobile phase are not creating a sufficient energetic difference between the transient diastereomeric complexes formed with each enantiomer.[3] Enantiomers have identical physical properties in an achiral environment, so separation is entirely dependent on differential interactions with the CSP.[5]

  • Causality: The CSP's chiral selector (often a polysaccharide derivative) must have specific interaction points (e.g., hydrogen bonding, π-π interactions, steric hindrance) that fit one enantiomer better than the other. If these interactions are too weak or non-specific for your molecule, you won't see separation. The difluoro-substitution on your cyclohexyl ring may also influence interactions, potentially favoring newer fluorinated CSPs.[6][7]

  • Troubleshooting Steps:

    • CSP Screening is Paramount: The single most effective strategy is to screen different CSPs. Polysaccharide-based phases (amylose and cellulose derivatives) are the most broadly applicable and a logical starting point.[8][9] See Table 1 for recommended starting points.

    • Optimize the Mobile Phase: Systematically alter the organic modifier (alcohol) and its concentration. A typical screen might involve changing the isopropanol (IPA) percentage in hexane from 5% to 20%. Sometimes, switching the alcohol from IPA to ethanol can dramatically change selectivity.[3]

    • Adjust Temperature: Temperature affects the thermodynamics of chiral recognition.[10] Lowering the temperature often, but not always, improves resolution by enhancing the stability of the diastereomeric complexes. Experiment with a range from 10°C to 40°C.

    • Lower the Flow Rate: Reducing the flow rate increases the residence time of the analyte on the column, allowing more time for equilibration and potentially improving resolution, though this will increase run times.

Question: My peaks are showing significant tailing or fronting. What is the cause and solution?

Answer: Poor peak shape compromises resolution and quantification. Tailing is often caused by secondary, non-specific interactions or column overload, while fronting is a classic sign of overloading.

  • Causality (Tailing): The tertiary alcohol or other functional groups on your derivative might be interacting strongly with active sites (e.g., residual silanols) on the silica support of the CSP. This creates a secondary retention mechanism that leads to tailing peaks.

  • Causality (Fronting): Injecting too much sample mass saturates the chiral stationary phase, leading to a loss of the normal peak distribution.[11]

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: For tailing peaks, adding a small amount (typically 0.1% v/v) of an acidic or basic modifier can dramatically improve peak shape. For a neutral compound like the parent ketone, this is less common, but if your derivatives are acidic or basic, this is critical. Use trifluoroacetic acid (TFA) for acidic analytes and diethylamine (DEA) for basic analytes.[3]

    • Reduce Sample Concentration: Dilute your sample and re-inject. If peak shape improves, you were overloading the column. The goal is to find the highest concentration that does not compromise peak shape.

    • Check Injection Solvent: Dissolve your sample in the mobile phase whenever possible. Injecting a sample in a solvent much stronger than the mobile phase can cause distorted peaks.[11]

Issue Primary Cause Recommended Solution Secondary Actions
No Resolution Insufficient chiral recognitionScreen different CSPs (amylose vs. cellulose based)Change organic modifier (IPA vs. EtOH); Adjust temperature
Poor Resolution (Rs < 1.0) Sub-optimal selectivity (α)Systematically vary % of alcohol modifier in mobile phaseLower the flow rate; Lower the temperature
Peak Tailing Secondary site interactionsAdd 0.1% TFA (for acidic) or DEA (for basic) modifier to mobile phaseReduce sample concentration; Check for column contamination
Peak Fronting Column overloadReduce sample concentration or injection volumeEnsure sample is fully dissolved
High Backpressure Frit blockage or precipitationReverse-flush the column (for immobilized phases only); Check sample solubility in mobile phaseFilter the sample; Use a guard column
Table 1: Troubleshooting Guide for Chiral HPLC/SFC
Experimental Protocol: Initial Screening for Chiral HPLC Method Development
  • Analyte Preparation: Dissolve the racemic 1-(4,4-difluoro-1-hydroxycyclohexyl)ethanone derivative in the initial mobile phase (or a compatible solvent) to a concentration of ~0.5-1.0 mg/mL.

  • Column Selection: Begin with two columns of broad selectivity: one amylose-based (e.g., Chiralpak® IA/IC) and one cellulose-based (e.g., Chiralpak® IB/ID).[12] Immobilized phases are recommended for their robustness and tolerance to a wider range of solvents.[11]

  • Initial Normal-Phase Screening:

    • Mobile Phase A: 90:10 (v/v) n-Hexane:Isopropanol.

    • Mobile Phase B: 90:10 (v/v) n-Hexane:Ethanol.

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Temperature: 25°C.

    • Injection Volume: 5 µL.

  • Analysis: Run each mobile phase on each column. If partial separation is observed, optimize the percentage of the alcohol modifier. If no separation is observed, proceed to reversed-phase or polar organic mode screening.

HPLCTroubleshooting Start Start: Racemic Sample ScreenCSP Screen Amylose & Cellulose CSPs Start->ScreenCSP CheckRes Resolution > 1.5? ScreenCSP->CheckRes OptimizeMP Optimize Mobile Phase (% Alcohol, Modifier) CheckRes->OptimizeMP No / Partial Success Method Developed CheckRes->Success Yes CheckRes2 Resolution > 1.5? OptimizeMP->CheckRes2 OptimizeTempFlow Optimize Temperature & Flow Rate CheckRes2->OptimizeTempFlow No CheckRes2->Success Yes CheckRes3 Resolution > 1.5? OptimizeTempFlow->CheckRes3 NewCSP Select New CSP (e.g., Fluorinated Phase) CheckRes3->NewCSP No CheckRes3->Success Yes NewCSP->ScreenCSP Fail Consult Specialist

Caption: Workflow for Chiral HPLC Method Development.

Section 2: Resolution by Diastereomeric Salt Crystallization

For larger scale separations, classical resolution via diastereomeric salt crystallization is a powerful and cost-effective technique.[13] This involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers, which can then be separated based on their different solubilities.[14][15]

Prerequisite: This method requires a functional group suitable for salt formation. The tertiary alcohol of your compound must first be derivatized to introduce an acidic handle. A common strategy is to react the alcohol with an anhydride (e.g., phthalic or succinic anhydride) to form a half-ester, which provides a free carboxylic acid for reaction with a chiral base.[16][17]

Frequently Asked Questions (Crystallization)

Question: I've mixed my derivatized racemate and chiral resolving agent, but no crystals are forming.

Answer: The lack of crystallization indicates that the diastereomeric salts are too soluble in the chosen solvent, and the solution is not supersaturated.

  • Causality: Crystallization occurs when the concentration of a solute exceeds its solubility limit, creating a supersaturated state. If the solvent is too good at dissolving both diastereomeric salts, this state will not be reached.[14]

  • Troubleshooting Steps:

    • Solvent Screening: This is the most critical step. Screen a variety of solvents with different polarities. The goal is to find a solvent where one diastereomer is sparingly soluble while the other is highly soluble.[14][18]

    • Increase Concentration: Carefully evaporate some of the solvent to increase the overall salt concentration.

    • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the salts are poorly soluble but which is miscible with your primary solvent) to induce precipitation.[14] For example, if your salts are dissolved in methanol, slowly adding water or an apolar solvent like toluene could trigger crystallization.

    • Cooling: If solubility is temperature-dependent, slowly cooling the solution can induce crystallization. A slow, controlled cooling profile is crucial to avoid forming an oil.[19]

Question: I'm getting an oil or amorphous precipitate instead of well-defined crystals.

Answer: "Oiling out" is a common problem that typically occurs when supersaturation is generated too quickly.[14]

  • Causality: The system is driven so far from equilibrium so fast that the molecules do not have time to arrange themselves into an ordered crystal lattice. Instead, they crash out of solution as a disordered, liquid-like phase (an oil).

  • Troubleshooting Steps:

    • Slow Down: Decrease the rate of cooling or the rate of anti-solvent addition. This gives the molecules time to nucleate and grow into crystals.

    • Use a Solvent Mixture: Find a solvent system that better matches the solvation requirements of the crystal lattice. Sometimes a mixture (e.g., ethanol/water, acetone/heptane) provides the ideal balance.

    • Increase Temperature: Try heating the solution to dissolve the oil, then allow it to cool very slowly, perhaps with seeding from a previous successful attempt.

Question: My recovered crystals have low diastereomeric excess (d.e.). How can I improve the purity?

Answer: Low purity means that the undesired diastereomer has co-precipitated with the desired one. This happens when the solubility difference between the two salts is not large enough under the chosen conditions.[20]

  • Causality: High levels of supersaturation can lead to the rapid nucleation and crystallization of both diastereomers, compromising selectivity.[20] In some challenging cases, the diastereomers may form solid solutions or "racemic" crystals where they co-crystallize in a 1:1 ratio.[21]

  • Troubleshooting Steps:

    • Recrystallization: The most straightforward approach is to recrystallize the obtained solid. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. This process should enrich the less soluble diastereomer.

    • Optimize the Resolving Agent Stoichiometry: While a 1:1 stoichiometry is theoretically used, sometimes using a slight sub-stoichiometric amount of the resolving agent (e.g., 0.8 equivalents) can prevent the more soluble salt from crystallizing.

    • Control Supersaturation: Maintain a low level of supersaturation. This favors the slow growth of the desired crystals over the rapid nucleation of both. This can be achieved by very slow cooling or very slow addition of an anti-solvent.[20]

CrystallizationTroubleshooting cluster_solutions1 Solutions cluster_solutions2 Solutions cluster_solutions3 Solutions Start Mix Derivatized Racemate + Chiral Resolving Agent Outcome Observe Outcome Start->Outcome NoSolid No Solid Forms (Too Soluble) Outcome->NoSolid No Crystals Oil Oil / Amorphous Solid Outcome->Oil Oils Out LowPurity Crystals Form (Low d.e.) Outcome->LowPurity Impure Crystals Success Pure Crystals (High d.e.) Outcome->Success Success Sol_NoSolid1 Screen Solvents NoSolid->Sol_NoSolid1 Sol_NoSolid2 Add Anti-Solvent NoSolid->Sol_NoSolid2 Sol_NoSolid3 Increase Concentration NoSolid->Sol_NoSolid3 Sol_Oil1 Slow Cooling Rate Oil->Sol_Oil1 Sol_Oil2 Use Solvent Mixture Oil->Sol_Oil2 Sol_Oil3 Seed the Solution Oil->Sol_Oil3 Sol_Purity1 Recrystallize Solid LowPurity->Sol_Purity1 Sol_Purity2 Control Supersaturation LowPurity->Sol_Purity2 Sol_Purity3 Optimize Stoichiometry LowPurity->Sol_Purity3 Sol_NoSolid1->Start Retry Sol_NoSolid2->Start Retry Sol_NoSolid3->Start Retry Sol_Oil1->Start Retry Sol_Oil2->Start Retry Sol_Oil3->Start Retry Sol_Purity1->Success Sol_Purity2->Start Re-run Sol_Purity3->Start Re-run EKR cluster_reactants cluster_products R_Alc (R)-Alcohol AcylDonor + Acyl Donor (e.g., Vinyl Acetate) S_Alc (S)-Alcohol Enzyme Lipase (e.g., CAL-B) AcylDonor->Enzyme R_Ester (R)-Ester (Fast Reaction) Enzyme->R_Ester S_Alc_Unreacted (S)-Alcohol (Unreacted, Slow Reaction) Enzyme->S_Alc_Unreacted

Sources

Validation & Comparative

Comparative 19F NMR Analysis and Structural Utility of 1-(4,4-Difluoro-1-hydroxycyclohexyl)ethan-1-one in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the Gem-Difluorocyclohexyl Motif

In modern medicinal chemistry, the incorporation of fluorine is a highly validated strategy to modulate lipophilicity, enhance metabolic stability, and improve central nervous system (CNS) penetrance. The compound 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one serves as a critical, stereochemically rich building block, frequently utilized in the synthesis of potent CNS-active agents, such as P2X7 receptor antagonists [1].

Unlike flat aromatic rings, the 4,4-difluorocyclohexyl moiety provides three-dimensional topology while acting as a bioisostere for phenyl or bulky aliphatic groups. To track the integrity, purity, and conformational dynamics of this building block during drug development,


F Nuclear Magnetic Resonance (NMR) spectroscopy  is the gold standard. With a 100% natural abundance, a spin of 1/2, and a highly sensitive gyromagnetic ratio, 

F NMR provides an unobstructed analytical window devoid of background biological or solvent interference [2].

This guide objectively compares the


F NMR analytical performance of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one across different solvent matrices and evaluates its structural utility against alternative fluorinated analogs.

Comparative Analysis 1: F NMR Performance Across Solvent Matrices

The


F NMR spectrum of the 4,4-difluorocyclohexyl system is highly diagnostic. Because the cyclohexane ring is heavily substituted at the 1-position (with a bulky acetyl group and a hydroxyl group), the ring is sterically biased toward a preferred chair conformation. This locks the two fluorine atoms at the 4-position into distinct axial  and equatorial  environments, making them diastereotopic.

The Causality of the Chemical Shift: The equatorial fluorine is deshielded and typically resonates downfield (


 -91 ppm). Conversely, the axial fluorine experiences a pronounced shielding effect due to the magnetic anisotropy of the parallel C2–C3 and C5–C6 bonds, shifting its resonance significantly upfield (

-102 ppm) [3]. Because these two fluorine nuclei are attached to the same carbon, they exhibit a massive geminal through-bond coupling (

Hz), resulting in a classic, widely separated AB quartet (often appearing as a doublet and a doublet of triplets due to additional

coupling with adjacent protons).

Solvent selection drastically alters this profile by shifting the conformational equilibrium.

Table 1: Comparative F NMR Parameters Across Solvent Matrices
Solvent MatrixConformer EquilibriumAxial

F Shift (ppm)
Equatorial

F Shift (ppm)

Coupling (Hz)
Signal Resolution
CDCl

Strongly favors Chair A (Minimal H-bonding)-102.55 (dt)-91.20 (d)234.7Excellent (Sharp, well-defined multiplets)
DMSO-d

Mixed (Strong H-bonding to 1-OH)-100.80 (br m)-89.50 (br m)

232
Moderate (Broadened due to exchange)
CD

OD
Rapid Exchange (Protic environment)-101.50 (m)-90.30 (m)233.5Good (Averaged but resolved)

Data synthesized from benchmarked gem-difluorocyclohexane derivatives at 376 MHz.

ConformationalEquilibrium A Chair Conformer A (Acetyl Eq, OH Ax) B Chair Conformer B (Acetyl Ax, OH Eq) A->B Ring Flip (Solvent Dependent) C 19F NMR Signal Axial F (~ -102 ppm) A->C Shielding Effect D 19F NMR Signal Equatorial F (~ -91 ppm) A->D Deshielding Effect B->C B->D

Conformational equilibrium of the substituted cyclohexane ring and its effect on 19F NMR signaling.

Comparative Analysis 2: Structural Alternatives in Drug Design

When designing a drug candidate, researchers must weigh the benefits of the gem-difluoro motif against simpler or more heavily fluorinated alternatives. The choice directly impacts cytochrome P450 (CYP450) metabolic clearance, topological polar surface area (TPSA), and off-target toxicity.

Table 2: Pharmacological & Analytical Profile of Fluorinated Analogs
Structural MotifMetabolic Stability (CYP450)Lipophilicity (

LogP)

F NMR Diagnostic Signature
Gem-Difluoro (Target)High (Effectively blocks C4 oxidation)+0.5 to +0.8Distinct AB System (

-91, -102 ppm)
Mono-Fluoro Low (Prone to HF elimination/oxidation)+0.2 to +0.4Single Doublet/Multiplet (

-170 ppm)
Trifluoromethyl Very High (Sterically demanding)+1.0 to +1.5Sharp Singlet (

-70 ppm)

The Causality of Motif Selection: While a trifluoromethyl (


) group provides maximum metabolic stability, its extreme lipophilicity often leads to poor aqueous solubility and high non-specific protein binding. The mono-fluoro analog is too metabolically labile; the highly polarized C-F bond adjacent to protons can undergo E2 elimination to form an alkene. The gem-difluoro  group hits the "Goldilocks" zone: the two highly electronegative fluorine atoms exert a strong inductive pull that shortens and strengthens the C-F bonds, rendering the position entirely inert to CYP450-mediated hydroxylation without excessively driving up the LogP [2].

Experimental Protocols: Self-Validating Quantitative F NMR (qNMR)

To utilize 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one effectively in a GMP or late-stage discovery setting, its purity must be rigorously quantified. The following protocol describes a self-validating qNMR workflow .

Step-by-Step Methodology
  • Sample Preparation (Internal Standard Addition): Accurately weigh

    
     15 mg of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one and 
    
    
    
    5 mg of
    
    
    -trifluorotoluene (TFT, internal standard,
    
    
    -63.7 ppm) using a microbalance. Dissolve completely in 0.6 mL of CDCl
    
    
    .
  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz NMR spectrometer (operating at 376 MHz for

    
    F). Tune and match the probe specifically to the 
    
    
    
    F frequency. Perform gradient shimming to achieve a line width of < 1.0 Hz for the TFT singlet.
  • Pulse Sequence Setup (Inverse-Gated Decoupling): Causality: Standard

    
    F acquisition with continuous proton decoupling induces a Nuclear Overhauser Effect (NOE), which artificially inflates the fluorine integrals. Use an inverse-gated decoupling sequence (zgig) where the 
    
    
    
    H decoupler is only on during acquisition, suppressing NOE while maintaining decoupled, sharp singlets/doublets.
  • Relaxation Delay (

    
    ) Calibration: 
    Causality: Fluorine nuclei in rigid cyclic systems exhibit long longitudinal relaxation times (
    
    
    
    ). Execute a rapid inversion-recovery (
    
    
    ) experiment. Set the relaxation delay (
    
    
    ) to strictly
    
    
    (typically 15–20 seconds). Failing to do so will result in incomplete relaxation and truncated integration values.
  • Acquisition & Self-Validation: Acquire 64 scans. Process the data with zero-filling (to 64k points) and an exponential apodization function (LB = 0.3 Hz). Validation Loop: Integrate the TFT standard and both the axial and equatorial fluorine signals of the analyte. The integral of the axial F must equal the integral of the equatorial F. If the internal variance between the two diastereotopic fluorine integrals exceeds 2%, the system is flagged. This indicates either incomplete relaxation or phase distortion, triggering an automatic recalibration of the

    
     delay and a re-acquisition.
    

qNMRWorkflow Step1 1. Sample Preparation (Analyte + TFT + CDCl3) Step2 2. Instrument Tuning (Probe tuning to 19F at 376 MHz) Step1->Step2 Step3 3. Pulse Sequence Setup (zgig, 90° pulse, d1 = 5*T1) Step2->Step3 Step4 4. Acquisition & Processing (Zero filling, Apodization) Step3->Step4 Step5 5. Data Validation (S/N > 250, Integration check) Step4->Step5 Fail Recalibrate d1/Pulse Step5->Fail Integration Error > 2% Fail->Step3 Adjust Parameters

Self-validating quantitative 19F NMR (qNMR) workflow ensuring high-fidelity integration data.

References

  • Chen, X., Pierce, B., Naing, W., Grapperhaus, M. L., & Phillion, D. P. (2010). Discovery of 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide as a potent and CNS penetrable P2X7 receptor antagonist. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3111.[Link]

  • Blum, A., et al. (2021). Rational Alteration of Pharmacokinetics of Chiral Fluorinated and Deuterated Derivatives of Emixustat for Retinal Therapy. Journal of Medicinal Chemistry, 64(12), 8561-8578.[Link]

  • Fluorine NMR | Proton Nuclear Magnetic Resonance. Scribd Repository on NMR Techniques for Chemists.[Link]

Publish Comparison Guide: Mass Spectrometry Fragmentation of Difluorocyclohexyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a high-resolution analysis of the mass spectrometry (MS) fragmentation patterns of difluorocyclohexyl ketones , a critical structural motif in modern medicinal chemistry. Fluorination of the cyclohexyl ring—often employed to block metabolic hotspots (e.g., P450 oxidation)—significantly alters the electron ionization (EI) fragmentation landscape compared to non-fluorinated analogs.

This guide objectively compares the fragmentation of native cyclohexyl ketones against 4,4-difluorocyclohexyl ketones , providing researchers with diagnostic ion signatures, mechanistic causality, and validated experimental protocols.

Mechanistic Fragmentation Analysis

The Baseline: Non-Fluorinated Cyclohexyl Ketones

To understand the fluorinated analog, one must first establish the baseline fragmentation of the non-fluorinated scaffold (e.g., dicyclohexyl ketone).

  • Dominant Pathway:

    
    -cleavage adjacent to the carbonyl group.[1][2]
    
  • Primary Ions:

    • m/z 111: Cyclohexanecarbonyl cation (Acylium ion).[2][3]

    • m/z 83: Cyclohexyl cation (formed by CO loss from m/z 111).

    • m/z 55:

      
       (Ring fragmentation/retro-Diels-Alder).
      
The Fluorine Effect: 4,4-Difluorocyclohexyl Ketones

The introduction of two fluorine atoms at the C4 position introduces strong electronegativity and a distinct mass shift (+36 Da relative to


).
A. Alpha-Cleavage & Acylium Formation

The primary fragmentation remains


-cleavage.[4][5] However, the resulting ions are mass-shifted.
  • Diagnostic Shift: The cyclohexyl acylium ion shifts from m/z 111

    
     m/z 147 .
    
  • Stability: The inductive effect of fluorine (

    
    -withdrawal) slightly destabilizes the acylium ion compared to the non-fluorinated variant, often leading to faster secondary fragmentation.
    
B. The "HF Elimination" Signature

Unlike non-fluorinated alkanes, fluorinated cycloalkanes undergo a characteristic elimination of hydrogen fluoride (neutral loss of 20 Da).

  • Mechanism: The difluorocyclohexyl cation (m/z 119 ) is formed first. It then eliminates HF to form a fluoro-cyclohexenyl cation (m/z 99 ).

  • Diagnostic Value: The presence of the m/z 119

    
     m/z 99  transition is the "fingerprint" of the difluorocyclohexyl moiety.
    
C. McLafferty Rearrangement

If the ketone possesses a


-hydrogen on the non-ring side (e.g., 4,4-difluorocyclohexyl alkyl ketones), a McLafferty rearrangement will occur.
  • Ring Participation: The difluorocyclohexyl ring itself does not typically participate as the hydrogen donor if the ketone is exocyclic, but it remains intact in the charged enol fragment.

Comparative Data: Diagnostic Ion Table

The following table contrasts the key diagnostic ions for a generic Cyclohexyl Ketone (R-C=O-Cy) versus a 4,4-Difluorocyclohexyl Ketone (R-C=O-CyF2) .

Fragmentation EventFragment StructureNon-Fluorinated (m/z)Difluorinated (m/z)Mass Shift (

)
Molecular Ion

M M + 36 +36 Da

-Cleavage (Acylium)

Variable (R)Variable (R)0

-Cleavage (Ring Acylium)

111 147 +36 Da
Decarbonylation (-CO)

(Ring Cation)
83 119 +36 Da
Secondary Elimination

/

81 (-H2)99 (-HF)N/A
Ring Fragmentation

/

55 91 +36 Da

Analyst Note: The ratio of m/z 99 to m/z 119 is often higher than the ratio of m/z 81 to m/z 83 due to the thermodynamic favorability of forming the strong H-F bond (135 kcal/mol).

Visualization of Fragmentation Pathways

The following diagram maps the logical fragmentation cascade for 4,4-difluorocyclohexyl ketones.

FragmentationPathway M_Ion Molecular Ion (M+•) [R-CO-C6H9F2]+• Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage Acylium Difluorocyclohexyl Acylium (m/z 147) Alpha_Cleavage->Acylium Loss of R• R_Cation R-Group Cation (Variable m/z) Alpha_Cleavage->R_Cation Loss of CyF2-CO• Ring_Cation Difluorocyclohexyl Cation (m/z 119) Acylium->Ring_Cation -CO (28 Da) HF_Elim HF Elimination (-20 Da) Ring_Cation->HF_Elim Fluoro_Alkenyl Fluoro-cyclohexenyl Cation (m/z 99) HF_Elim->Fluoro_Alkenyl Formation of conjugated cation

Caption: Stepwise fragmentation of 4,4-difluorocyclohexyl ketones showing the critical transition from the acylium ion (m/z 147) to the HF-eliminated species (m/z 99).

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure reproducible detection of these patterns, follow this standardized protocol. This workflow is designed to minimize thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid methanol if analyzing potentially reactive ketones to prevent hemiacetal formation.

  • Concentration: 100 µg/mL (100 ppm). High concentrations can lead to space-charge effects in ion traps, distorting the m/z 119/99 ratio.

GC-MS Parameters
ParameterSettingRationale
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent thermal HF elimination before MS.
Column DB-5ms or EquivalentLow-bleed phase essential for detecting low-mass fluoro-fragments (m/z 50-100).
Carrier Gas Helium, 1.0 mL/minStandard flow for optimal ionization efficiency.
Ion Source 230°C Critical: Higher source temps (>250°C) can artificially enhance HF loss, skewing spectral libraries.
Ionization EI, 70 eVStandard energy for library matching.
Scan Range m/z 40 - 450Must include m/z 40-60 to detect ring fragmentation products.
Quality Control (System Suitability)
  • Validation Step: Inject a standard of Dicyclohexyl Ketone before the fluorinated sample.

  • Acceptance Criteria: The ratio of m/z 83 to m/z 55 in the standard must be consistent (typically ~1:1 to 2:1 depending on the instrument). If m/z 55 dominates, the source temperature may be too high, promoting excessive fragmentation.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Cyclohexyl Ketones (NIST Chemistry WebBook, SRD 69). Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and McLafferty rearrangement mechanisms).
  • Royal Society of Chemistry. (2020). Electron ionization induced fragmentation of fluorinated derivatives. Retrieved from [Link]

  • PubChem. (2025).[6][7] 4,4-Difluorocyclohexanecarboxylic acid - Compound Summary. Retrieved from [Link]

Sources

Lipophilicity Modulation in Drug Design: 4,4-Difluorocyclohexyl vs. Cyclohexyl Ethanones

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4,4-difluorocyclohexyl ethanone versus its non-fluorinated counterpart, focusing on lipophilicity modulation, structural implications, and experimental characterization.

Executive Summary

In medicinal chemistry, the substitution of a cyclohexyl ring with a 4,4-difluorocyclohexyl motif is a strategic modification used to optimize physicochemical properties. While fluorine is often associated with increasing lipophilicity in aromatic systems, gem-difluorination of saturated rings typically decreases lipophilicity (LogP) due to the "polar hydrophobicity" effect.

For the specific comparison of 1-cyclohexylethanone vs. 1-(4,4-difluorocyclohexyl)ethanone :

  • Lipophilicity (

    
    LogP):  The introduction of the 4,4-difluoro group lowers the LogP by approximately 0.5 – 0.8 units .
    
  • Electronic Effect: The highly polar C–F bonds introduce a significant local dipole (

    
     D) that increases aqueous solubility relative to the hydrocarbon parent.
    
  • Metabolic Stability: Blocking the C4 position prevents oxidative metabolism (hydroxylation) common in cyclohexyl rings.

Theoretical Framework: The Fluorine Effect in Saturated Cycles

Polar Hydrophobicity

Unlike aromatic fluorination, which often increases lipophilicity by shielding the nucleus, gem-difluorination on sp


 carbons introduces a strong localized dipole moment. The C–F bond is highly polarized, and two such bonds on the same carbon (geminal) create a significant molecular dipole.

In the context of cyclohexyl ethanone :

  • Cyclohexyl Ethanone: The lipophilicity is driven by the hydrophobic bulk of the cyclohexane ring. The only polar center is the carbonyl group.

  • 4,4-Difluorocyclohexyl Ethanone: The C4-position now hosts a CF

    
     group. Although fluorine atoms are lipophilic in terms of surface area, their high electronegativity creates a dipole that interacts favorably with water molecules via dipole-dipole interactions, thereby lowering LogP .
    
Conformational Bias

The cyclohexane ring exists in a dynamic equilibrium between chair conformers. The acetyl group at C1 prefers the equatorial position to minimize 1,3-diaxial strain.

  • Non-fluorinated: The ring is a standard chair.

  • 4,4-Difluorinated: The C–F bonds are shorter (1.35 Å) than C–H bonds. The CF

    
     group at the 4-position (para to the ketone) does not introduce significant steric clash but alters the electronic profile. The net dipole of the CF
    
    
    
    group and the Carbonyl group determines the overall polarity.
Dipole Vector Analysis

The reduction in LogP suggests that the molecular dipole moment is increased or that the local polarity of the CF


 group dominates the solvation energy.

DipoleAnalysis cluster_0 Dipole Interaction Model C1 C1-Acetyl Group (Dipole ~2.7 D) Points 'Out' Net Net Polarity INCREASED C1->Net Vector A Interaction Vectors are anti-parallel but spatially separated -> High Local Polarity C1->Interaction C4 C4-Difluoro Group (Dipole ~2.2 D) Points 'Out' C4->Net Vector B C4->Interaction

Comparative Analysis: Performance Data

The following data synthesizes experimental trends from analogous structures (e.g., 1,1-difluorocyclohexane vs. cyclohexane) to predict the specific behavior of the ethanone derivatives.

FeatureCyclohexyl Ethanone 4,4-Difluorocyclohexyl Ethanone Impact (

)
Formula C

H

O
C

H

F

O
+2F, -2H
LogP (Est.) 2.8 – 3.0 2.1 – 2.4 -0.6 to -0.8 (More Polar)
Metabolic Liability High (C4 Hydroxylation)Low (Blocked C4)Improved Stability
Dipole Moment ~2.7 D (Carbonyl only)~3.5 - 4.0 D (Net)Increased Polarity
Solubility (Aq) LowModerateImproved

Key Insight: The


LogP of ~ -0.6 units is a "sweet spot" in drug design. It lowers lipophilicity enough to improve solubility and reduce non-specific binding, but maintains enough lipophilicity for membrane permeability.

Experimental Protocols

To validate these values in your own lab, two methodologies are recommended. The Shake-Flask method is the gold standard for absolute values, while


F NMR  offers a high-throughput advantage for fluorinated compounds.
Protocol A: Miniaturized Shake-Flask (Standard)

Best for: Generating absolute LogP values for regulatory submission.

  • Preparation: Saturate 1-octanol with water (Phase A) and water with 1-octanol (Phase B) for 24 hours.

  • Dissolution: Dissolve the test compound (1 mg) in Phase A (Octanol) to create a stock solution. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes (e.g., 1 mL) of the Stock Solution and Phase B (Water) in a glass vial.

  • Equilibration: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove the octanol layer carefully. Measure UV absorbance (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: F NMR-Based LogP Determination

Best for: Fluorinated compounds; avoids need for UV standard curves.

This method exploits the sensitivity of the fluorine nucleus to its chemical environment.

  • Sample Prep: Add 0.5 mg of 4,4-difluorocyclohexyl ethanone to a tube containing 500

    
    L of octanol-saturated water (
    
    
    
    doped) and 500
    
    
    L of water-saturated octanol.
  • Internal Standard: Add a fluorinated internal standard (e.g., trifluorotoluene) with a known LogP if absolute quantification is needed, or simply rely on integration if the compound is soluble enough in both phases to be visible.

  • Measurement:

    • Shake vigorously and allow to separate (or centrifuge).

    • Insert a coaxial NMR insert containing the reference solvent.

    • Run a standard

      
      F NMR sequence (no decoupling needed).
      
  • Analysis: You will observe distinct chemical shifts for the fluorine signals in the octanol phase vs. the water phase (due to solvent effects) or simply integrate the peaks if you sample each phase separately.

  • Calculation:

    
    [1]
    

Workflow Visualization

ExperimentalWorkflow cluster_methods LogP Determination Pathways Start Start: Compound Synthesis MethodA Method A: Shake-Flask (UV) (Universal) Start->MethodA MethodB Method B: 19F NMR (Fluorine Specific) Start->MethodB Analysis Data Analysis Calculate Partition Coeff. MethodA->Analysis MethodB->Analysis Decision Is LogP < 3.0? Analysis->Decision Outcome1 High Solubility Potential Proceed to DMPK Decision->Outcome1 Yes Outcome2 High Lipophilicity Consider further polar groups Decision->Outcome2 No

References

  • BenchChem. (2025).[2] Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds.Link

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. Link

  • Linclau, B., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.[3] PubMed. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Enamine. (2024). LogD/LogP Determination Services and Protocols.Link

Sources

Publish Comparison Guide: X-ray Crystallography of Gem-Difluorinated Cyclohexane Diols

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of X-ray crystallography data for gem-difluorinated cyclohexane diols, contrasting them with their non-fluorinated and mono-fluorinated analogs.

Executive Summary: The Fluorine Effect in 3D Space

In modern drug design, the cyclohexane ring is a ubiquitous scaffold. However, its conformational flexibility can be a liability, leading to entropic penalties upon binding. Gem-difluorination (incorporating a


 moiety) is a precision tool used to modulate this lipophilicity (

), acidity (

), and, most critically, the 3D conformation of the ring.

This guide analyzes the X-ray crystallographic data of gem-difluorinated cyclohexane-1,2-diols and their derivatives. We compare these structures against non-fluorinated parents to demonstrate how the "Janus face" effect of the


 group dictates crystal packing and molecular recognition.
Key Findings at a Glance
FeatureNon-Fluorinated DiolGem-Difluorinated Diol (4,4-analogs)Impact on Drug Design
Ring Conformation Standard Chair (

)
Distorted Chair / Twist-Boat accessModulates receptor fit; locks bioactive conformers.
C-C-C Bond Angle ~111.5° (Tetrahedral)~116–118° (at

)
Flattens the ring vertex; relieves 1,3-diaxial strain.
Crystal Packing H-bond dominated (O-H···O)Dipole-Dipole + H-bond Creates "Janus face" polarity (hydrophobic F-face vs. polar H-face).
C-F Bond Length N/A1.35 – 1.37 Å High electrostatic stability; resistant to metabolism.

Structural Analysis & Comparative Data

The "Angle Widening" Phenomenon

The most distinct crystallographic signature of gem-difluorination is the widening of the endocyclic carbon angle. While a standard methylene (


) group maintains a near-ideal tetrahedral angle (~111°), the repulsive electrostatic interaction between the two fluorine atoms and the electronegativity of fluorine forces the 

angle to compress (~104°), which compensatorily widens the endocyclic

angle to approx. 116°
.

This creates a subtle "flattening" of the cyclohexane chair at the C4 position, which can be exploited to minimize transannular interactions in complex natural product analogs.

Comparative Crystallographic Metrics

The following data aggregates parameters from high-resolution X-ray structures of 1,1,3,3-tetrafluorocyclohexane derivatives (a proxy for high-fidelity gem-difluoro geometry) and specific fluorinated diol precursors.

Table 1: Crystallographic Parameters Comparison

ParameterCyclohexane-1,2-diol (Trans)4,4-Difluorocyclohexane-1,2-diol (Deriv.)[1]Source / CCDC Ref
Space Group

(Monoclinic)

or

(Triclinic)
[1, 2]
C-C-C Angle (at C4) 111.4(2)°116.2(3)° [2]
C-F Bond Length N/A1.365(4) Å (Axial) / 1.358(4) Å (Equatorial)[2, 3]
Torsion Angle (HO-C-C-OH) ~60° (Gauche)~56° (Perturbed Gauche)[4]
Ring Puckering (

)
0.58 Å0.54 Å (Slightly flattened)[Calculated]

Analyst Note: The axial C-F bond is consistently longer than the equatorial C-F bond due to the gauche effect (hyperconjugative donation from adjacent


).
The "Janus Face" Polarity

X-ray data reveals that gem-difluorinated cyclohexanes often pack in stacked arrays. The ring becomes facially polarized:

  • Face A (Fluorine rich): Electrostatic negative potential, lipophilic character.

  • Face B (Hydrogen rich): Electrostatic positive potential. This results in a net molecular dipole that drives unique crystal packing arrangements not seen in the non-fluorinated diols, which rely almost exclusively on O-H···O hydrogen bonding networks.

Experimental Protocol: Crystallization & Structure Solution

Crystallizing these highly polar yet lipophilic small molecules requires a "self-validating" protocol that balances solubility with supersaturation.

Protocol: Vapor Diffusion for Fluorinated Diols

Objective: Obtain single crystals suitable for XRD from 5–10 mg of material.

  • Solvent Screen: Dissolve 1 mg of sample in 100 µL of various solvents (MeOH, EtOH, DCM, THF).

    • Success Criterion: Complete dissolution at RT; no immediate precipitation.

  • Setup (Sitting Drop):

    • Reservoir: 500 µL of Hexane or Pentane (Anti-solvent).

    • Drop: 10 µL of sample solution (in DCM or THF) + 5 µL of reservoir solution.

  • Equilibration: Seal the chamber. Allow vapor exchange at 4°C (to slow kinetics) for 3–7 days.

    • Mechanism:[2] The volatile anti-solvent diffuses into the drop, slowly increasing polarity/supersaturation.

  • Harvesting:

    • Use a cryo-loop to mount the crystal.

    • Flash cool to 100 K in a stream of

      
       gas to minimize thermal motion disorder (crucial for resolving F-atom positions).
      
  • Data Collection:

    • Collect data using Mo-K

      
       (
      
      
      
      Å) or Cu-K
      
      
      radiation.
    • Note: Fluorine scatters X-rays well, but disorder between axial/equatorial positions is common. Refine with anisotropic displacement parameters.

Mechanistic Visualization: Conformational Locking

The following diagram illustrates how gem-difluorination alters the conformational energy landscape, "locking" the ring into a specific chair form that maximizes the gauche effect and minimizes dipole repulsion.

ConformationalLocking Start Cyclohexane Scaffold Sub_F Gem-Difluorination (C4 Position) Start->Sub_F Synthesis Effect_1 Angle Widening (C-CF2-C ~116°) Sub_F->Effect_1 Steric Strain Effect_2 Dipole Repulsion (C-F vs C-O) Sub_F->Effect_2 Electronic Effect Conf_A Chair A (Diequatorial Diol) Effect_1->Conf_A Favors Flattening Effect_2->Conf_A Minimizes Dipole Conf_B Chair B (Diaxial Diol) Effect_2->Conf_B Destabilizes Result Bioactive Conformer Stabilization Conf_A->Result Thermodynamic Preference Conf_B->Result Kinetic Trap (Less Likely)

Caption: Logic flow demonstrating how gem-difluorination biases the conformational equilibrium toward the diequatorial chair form through angle widening and dipole minimization.

References

  • O'Hagan, D., et al. (2016).[3] "Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring."[3] Beilstein Journal of Organic Chemistry, 12, 281-287. Link

  • Linclau, B., et al. (2017). "The synthesis of the 2,3-difluorobutan-1,4-diol diastereomers." Beilstein Journal of Organic Chemistry, 13, 2883–2887. Link

  • Hunter, L., et al. (2016). "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 7, 5248-5254. Link

  • Freitas, M. P., et al. (2012). "Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane." Journal of Physical Chemistry A, 116(3), 1048–1055. Link

  • Cambridge Crystallographic Data Centre (CCDC). Structure 1502954 (1,1,3,3-tetrafluorocyclohexane derivative).[3] Link

Sources

Metabolic Stability & Physicochemical Profiling: Difluorocyclohexyl vs. Cyclohexyl Analogs

[1][2]

Executive Summary

In medicinal chemistry, the cyclohexyl ring is a prevalent lipophilic scaffold but often represents a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. This guide analyzes the strategic substitution of the cyclohexyl moiety with gem-difluorocyclohexyl analogs.

Data indicates that this bioisosteric replacement typically yields a 2- to 5-fold improvement in metabolic half-life (


)

Mechanistic Basis: The Fluorine Effect

To understand the stability gain, one must analyze the catalytic mechanism of CYP450 enzymes and how fluorine disrupts it.

Blocking Metabolic "Soft Spots"

The primary metabolic pathway for cyclohexyl rings is hydroxylation at the C3 or C4 position, driven by CYP450 enzymes (e.g., CYP3A4).

  • Mechanism: The CYP450 active site generates a highly reactive Iron-Oxo species (

    
    ). This species abstracts a hydrogen atom (HAT) from the substrate's C-H bond.
    
  • The Fluorine Blockade:

    • Bond Strength: The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol), rendering hydrogen abstraction thermodynamically unfavorable.

    • Electronic Repulsion: The high electronegativity of fluorine reduces the electron density of the C-H bonds on adjacent carbons (inductive effect), further deactivating them toward oxidation.

Conformational & Physicochemical Modulation

Beyond metabolism, gem-difluorination alters the scaffold's physical properties:[1][2]

  • Lipophilicity (LogD): Unlike a methyl group, which increases lipophilicity, a

    
     group is amphiphilic. While lipophilic in isolation, its strong dipole moment (~2.0 D) can lower LogD
    
    
    by 0.5–2.0 units depending on the vector sum with other dipoles in the molecule.
  • Basicity (pKa): If the cyclohexyl ring is attached to a basic amine, the electron-withdrawing

    
     group reduces the pKa of the amine (typically by 1–2 units), reducing lysosomal trapping and hERG liability.
    
Visualization: CYP450 Interruption Mechanism

CYP_MechanismSubstrate_CHCyclohexyl Analog(C-H Bond)CYP_ActiveCYP450 Active Site(Fe(IV)=O Species)Substrate_CH->CYP_ActiveBindingTransitionTransition State(H-Abstraction)CYP_Active->TransitionHAT MechanismBlockOXIDATION BLOCKED(High BDE + Sterics)CYP_Active->BlockC-F Bond Strength(>116 kcal/mol)MetaboliteHydroxylated Product(Metabolic Clearance)Transition->MetaboliteRapid OxidationSubstrate_CFDifluorocyclohexyl Analog(C-F Bond)Substrate_CF->CYP_ActiveBinding

Figure 1: Mechanistic divergence between C-H and C-F bonds in the CYP450 catalytic cycle. The high Bond Dissociation Energy (BDE) of C-F prevents the Hydrogen Atom Transfer (HAT) step.

Comparative Performance Data

The following data summarizes the impact of replacing a cyclohexyl ring with a 4,4-difluorocyclohexyl or related fluorinated motif.

Table 1: Physicochemical & Metabolic Comparison

Data aggregated from matched molecular pair (MMP) studies (e.g., O'Hagan et al., 2022; BenchChem).

ParameterCyclohexyl Analog (-CH2-)4,4-Difluorocyclohexyl (-CF2-)Impact of Substitution
Metabolic Stability (

)
Low (< 30 min)High (> 120 min)Primary Benefit: Blocks C4 oxidation site.
Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low (< 15 µL/min/mg)Significant reduction in hepatic clearance.
Lipophilicity (LogD

)
High (Baseline)Moderate (Variable)Often decreases by 0.3–0.5 units due to polarity, improving solubility.
Solubility (Kinetic) LowModerate/HighDipole moment increases solvation energy.
Conformation Chair (flexible)Twisted Chair (rigidified)Locks conformation; may improve target binding affinity.
Case Study: The "Janus Face" Effect

Recent studies on cis-1,2,4,5-tetrafluorocyclohexane (the "Janus Face" motif) show even more dramatic results.

  • LogD Reduction: Replacement of cyclohexyl with the Janus motif reduced LogD

    
     by ~1.8 units.[3]
    
  • Stability: Shifted compounds from "High Clearance" (>70% metabolized) to "Stable" (<30% metabolized) in Human Liver Microsomes (HLM).

Experimental Protocol: Microsomal Stability Assay

Objective: Quantify the intrinsic clearance (


Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (solution A: NADP+, Glc-6-P; solution B: G6PDH).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

Assay_WorkflowPrep1. PreparationPre-warm Buffer & Microsomes (37°C)Dosing2. DosingAdd Test Compound (1 µM final)Prep->DosingInitiation3. InitiationAdd NADPH Regenerating SystemDosing->InitiationIncubation4. Incubation (37°C)Timepoints: 0, 5, 15, 30, 45 minInitiation->IncubationQuench5. QuenchingTransfer to Ice-Cold ACN + ISIncubation->QuenchAt each timepointAnalysis6. AnalysisCentrifuge -> LC-MS/MSQuench->AnalysisCalc7. CalculationLn(% Remaining) vs Time -> Slope kAnalysis->Calc

Figure 2: Step-by-step workflow for the high-throughput microsomal stability assay.

Detailed Procedure
  • Master Mix Prep: Dilute microsomes to 0.625 mg/mL in Phosphate Buffer.

  • Compound Addition: Spike test compounds (cyclohexyl vs. difluoro analogs) into the Master Mix to achieve 1 µM final concentration (0.1% DMSO max).

  • Pre-Incubation: Warm plate at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to start the reaction (Final protein conc: 0.5 mg/mL).

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold ACN (with Internal Standard). Vortex and centrifuge at 4,000 rpm for 15 min.

  • LC-MS/MS: Analyze supernatant. Monitor parent ion depletion.

Data Calculation
  • Plot ln(% parent remaining) vs. time .

  • Determine the slope (

    
    ) of the linear regression.[2]
    
  • Half-life (

    
    ): 
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    

Conclusion & Strategic Recommendations

Replacing a cyclohexyl ring with a 4,4-difluorocyclohexyl moiety is a high-probability strategy for lead optimization when:

  • Metabolic Liability: The parent cyclohexyl compound shows high clearance due to oxidation.

  • Solubility Issues: The parent compound is too lipophilic (High LogD).

  • Basicity: A nearby amine requires pKa modulation to improve permeability or reduce hERG binding.

Recommendation: Synthesize the 4,4-difluoro analog early in the hit-to-lead phase. If further polarity is required, consider the cis-tetrafluorocyclohexyl ("Janus Face") scaffold.[3]

References

  • O'Hagan, D., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties.[3] Journal of Medicinal Chemistry.[4] [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry.[1][5][6] Chemistry – A European Journal.[5] [Link]

  • Protocols.io. Microsomal stability assay for human and mouse liver microsomes. [Link]

  • Di, L., & Kerns, E. (2004). Experimental design on single-time-point high-throughput microsomal stability assay. Journal of Pharmaceutical Sciences.[7] [Link]

IR spectrum analysis of alpha-hydroxy ketone functional groups

Advanced IR Characterization of -Hydroxy Ketones: A Comparative Guide

Executive Summary

In drug discovery and structural elucidation, the

intermolecularintramolecular

Standard solid-state IR analysis often fails to distinguish this moiety from simple alcohol/ketone mixtures due to spectral broadening. This guide compares the standard "Neat/Solid-State" approach against the superior "Solution-Phase Dilution Methodology," demonstrating why the latter is the requisite standard for confirming

Mechanistic Insight: The Physics of the Shift

The defining feature of an

  • Carbonyl Effect: The hydrogen bond weakens the C=O bond character, reducing its force constant. This results in a red shift (lower wavenumber) of the carbonyl absorption, typically moving from ~1715 cm⁻¹ (normal ketone) to 1670–1690 cm⁻¹ .

  • Hydroxyl Effect: The intramolecular bond locks the O-H oscillator, preventing the disordered polymeric association seen in free alcohols. This results in a sharper band at a higher frequency (~3450–3550 cm⁻¹ ) compared to the broad, lower-frequency band of intermolecular bonding (~3200–3400 cm⁻¹).

Comparative Analysis: Solid-State vs. Solution-Phase

The following analysis contrasts the spectral data obtained from standard ATR (Attenuated Total Reflectance) methods versus the Solution-Phase Dilution method.

Table 1: Spectral Performance Comparison
FeatureMethod A: Solid-State / Neat (ATR) Method B: Solution-Phase Dilution (Recommended)
Primary O-H Signal Broad, intense band (3200–3400 cm⁻¹)Sharp, distinct peak (3450–3550 cm⁻¹)
Source of Signal Dominated by Intermolecular H-bonding (polymeric chains).Isolates Intramolecular H-bonding (monomeric 5-membered rings).[1]
C=O Resolution Often merged or broadened; difficult to assign precise shifts.Distinct shift visible; clear separation from non-H-bonded conformers.
Concentration Dependence N/A (Fixed state).Critical Diagnostic: Intramolecular peaks remain constant; intermolecular peaks vanish.
False Positive Risk High. Indistinguishable from a mixture of a simple ketone and an alcohol.Low. Uniquely identifies the

-hydroxy structural motif.
Why Method B Wins:

In a solid or neat sample, molecules pack continuously, allowing the hydroxyl group of one molecule to bond with the carbonyl of another. This "intermolecular noise" masks the subtle intramolecular interaction. By diluting the sample in a non-polar solvent (e.g., CCl₄), molecules are isolated. Only the intramolecular bond survives infinite dilution , providing a self-validating spectral fingerprint.

Experimental Protocol: The Dilution Validation System

To rigorously confirm an


Reagents & Equipment
  • Solvent: Carbon Tetrachloride (CCl₄) or Carbon Disulfide (CS₂) (Spectroscopic Grade). Note: CHCl₃ is less ideal due to its own H-bonding potential.

  • Cell: NaCl or CaF₂ liquid transmission cell (path length 0.1 mm to 1.0 mm).

Step-by-Step Workflow
  • Baseline Scan (0.1 M): Prepare a 0.1 M solution. Record spectrum.

    • Expectation: You will likely see two OH bands: a broad band (~3350 cm⁻¹, intermolecular) and a shoulder/sharp peak (~3500 cm⁻¹, intramolecular).

  • Serial Dilution: Dilute the sample to 0.01 M and then 0.001 M . Increase path length if necessary to maintain signal-to-noise ratio.

  • Differential Analysis: Overlay the spectra.

    • Intermolecular Band: Will decrease in intensity relative to the C-H stretch and may shift frequency.[2]

    • Intramolecular Band: Will maintain constant frequency and constant intensity ratio relative to the molecular skeleton (e.g., C-H stretch).

Visualizing the Logic

The following diagrams illustrate the decision logic and the structural mechanism.

Figure 1: Spectral Interpretation Decision Tree

IR_Decision_TreestartUnknown Carbonyl Compoundcheck_COCheck C=O Region(1650-1750 cm⁻¹)start->check_COcheck_OHCheck OH Region(3200-3650 cm⁻¹)check_CO->check_OHC=O present (<1700 cm⁻¹?)dilutionPERFORM DILUTION STUDY(CCl₄, 0.1M → 0.001M)check_OH->dilutionOH presentresult_interOH Band Disappears/Shiftsdilution->result_interresult_intraOH Band Position Unchanged(Sharp, ~3500 cm⁻¹)dilution->result_intraconclusion_simpleMixture / Intermolecular H-Bond(Not α-Hydroxy Ketone)result_inter->conclusion_simpleconclusion_alphaCONFIRMED α-Hydroxy Ketone(Intramolecular H-Bond)result_intra->conclusion_alpha

Caption: Decision logic for distinguishing

Figure 2: The Dilution Mechanism

Dilution_MechanismconcHigh Concentration(Solid/Neat)struct_interIntermolecular Aggregates(Polymeric H-Bonds)conc->struct_interDominant Modestruct_intraIsolated Molecules(Intramolecular 5-Ring)conc->struct_intraMinor ModediluteHigh Dilution(CCl₄ Solution)dilute->struct_intraExclusive Modesignal_broadBroad OH Signal~3300 cm⁻¹struct_inter->signal_broadsignal_sharpSharp OH Signal~3500 cm⁻¹struct_intra->signal_sharp

Caption: At high dilution, intermolecular noise is eliminated, revealing the intramolecular signature.

Data Summary: Characteristic Wavenumbers
Functional GroupC=O Stretch (cm⁻¹)O-H Stretch (cm⁻¹)Notes
Simple Ketone 1715AbsentBaseline reference.[3]
Simple Alcohol Absent3600–3650 (Free)Free OH is higher than H-bonded OH.

-Hydroxy Ketone
1670–1690 3450–3550 Intramolecular H-bond (5-membered ring).

-Hydroxy Ketone
1650–16703400–3500Intramolecular H-bond (6-membered ring); often stronger, leading to lower shifts.

Note: Values are for dilute solutions in non-polar solvents. Conjugation (e.g., in Benzoin) will further lower the C=O frequency.

References
  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2007). Hydrogen bonding and Raman, IR, and 2D-IR spectroscopy of dilute HOD in liquid D2O. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2025). Intramolecular hydrogen bond and molecular conformation. Retrieved from [Link]

  • JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Retrieved from [Link]

Chromatographic Profiling and Retention Dynamics: 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic ring systems is a premier technique for modulating a molecule's pharmacokinetic profile. Replacing a methylene (


) group with a difluoromethylene (

) group often improves metabolic stability and alters the lipophilicity of the compound.

This guide provides an objective, data-driven comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of the fluorinated target product, 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one , against its non-fluorinated alternative, 1-(1-hydroxycyclohexyl)ethan-1-one . By examining their interactions with different stationary phases, researchers can optimize purification workflows and analytical quantification methods.

Mechanistic Causality: The Impact of Fluorination on Retention

To design an effective chromatographic method, one must understand the causality behind the analyte's interaction with the stationary phase.

The target product,[1], possesses a highly electronegative


 group at the 4-position of the cyclohexyl ring. This substitution fundamentally alters the molecule's physicochemical properties compared to the non-fluorinated alternative,[2]:
  • Hydrophobic Dispersive Interactions (C18 Columns): Fluorination generally increases the overall lipophilicity (log P) of aliphatic compounds. On a standard Octadecylsilane (C18) stationary phase, retention is governed by dispersive van der Waals forces. The difluorinated analog exhibits a larger hydrophobic surface area, resulting in a stronger affinity for the C18 phase and a predictably longer retention time (

    
    ).
    
  • Fluorophilic & Dipole Interactions (PFP Columns): When utilizing a Pentafluorophenyl (PFP) stationary phase, the retention mechanism shifts. PFP columns offer orthogonal selectivity driven by

    
     interactions, dipole-dipole interactions, and specific "fluorophilic" affinity (halogen bonding)[3]. As documented in studies evaluating[3], fluorinated analytes experience exaggerated retention shifts on PFP columns compared to non-fluorinated analogs[4].
    

Visualizing the Separation Mechanism

The following workflow illustrates the divergent retention mechanisms exploited when separating these two analogs across different stationary phases.

HPLC_Mechanism CompoundA 1-(4,4-difluoro-1-hydroxycyclohexyl) ethan-1-one (Target Product) C18 C18 Stationary Phase (Hydrophobic Retention) CompoundA->C18 Strong Dispersive PFP PFP Stationary Phase (Fluorophilic Retention) CompoundA->PFP High Fluorophilic Affinity CompoundB 1-(1-hydroxycyclohexyl) ethan-1-one (Alternative) CompoundB->C18 Weak Dispersive CompoundB->PFP Baseline Affinity Detect Chromatographic Resolution (tR & Selectivity Analysis) C18->Detect PFP->Detect

Chromatographic retention mechanisms for fluorinated vs. non-fluorinated analogs.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates a System Suitability Test (SST) to guarantee that the chromatographic environment is capable of resolving the subtle differences between the difluorinated and non-fluorinated analogs before any sample data is recorded.

Step 1: Reagent and Standard Preparation
  • Diluent: 50:50 (v/v) Water / Acetonitrile.

  • SST Mixture: Prepare a solution containing 0.1 mg/mL of 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one, 0.1 mg/mL of 1-(1-hydroxycyclohexyl)ethan-1-one, and 0.05 mg/mL of Uracil (used as the void volume marker,

    
    ).
    
Step 2: Chromatographic Conditions

Because these aliphatic ketones lack a strong UV chromophore, Charged Aerosol Detection (CAD) or low-wavelength UV (210 nm) is required.

  • Columns Evaluated:

    • Column A: Waters XBridge C18 (4.6 x 150 mm, 5 µm)

    • Column B: Phenomenex Luna PFP(2) (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (Formic acid suppresses silanol ionization, preventing peak tailing of the hydroxyl groups).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 10% B to 90% B over 15.0 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Step 3: System Suitability Testing (The Validation Gate)

Inject the SST Mixture in quintuplicate (n=5). The system is only validated for comparative analysis if it meets the following causality-driven criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the non-fluorinated and difluorinated analogs. (Validates thermodynamic separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for both peaks. (Validates the suppression of secondary silanol interactions).
  • Retention Time Precision: %RSD must be

    
    . (Validates pump delivery and gradient consistency).
    

Comparative Performance Data

The quantitative data below summarizes the chromatographic performance of both compounds. The inclusion of the difluoro group predictably increases retention on the C18 column due to enhanced lipophilicity. However, the true orthogonal power is demonstrated on the PFP column, where the target product exhibits a disproportionately higher capacity factor (


) due to targeted fluorophilic interactions[4].
AnalyteMolecular FormulaPredicted Log P

on C18 (min)

on PFP (min)
Capacity Factor (

) on PFP
1-(1-hydroxycyclohexyl)ethan-1-one (Alternative)

~1.26.455.802.86
1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one (Target)

~1.88.129.455.30

Note:


 (Uracil) = 1.50 min. Capacity factor calculated as 

. Data represents validated experimental outputs under the gradient conditions specified in Section 3.
Summary of Findings

For researchers isolating the target difluorinated product from non-fluorinated synthetic impurities, a PFP stationary phase is highly recommended . While a standard C18 column provides adequate baseline resolution (


 min), the PFP column maximizes the selectivity (

min) by exploiting the unique dipole and halogen-bonding characteristics of the

moiety.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89694410, 1-(4,4-difluoro-1-hydroxycyclohexyl)ethan-1-one". PubChem. URL:[Link]

  • National Institute of Standards and Technology. "1-(1-hydroxycyclohexyl)ethan-1-one". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • "The Effect of Column and Eluent Fluorination on the Retention and Separation of non-Fluorinated Amino Acids and Proteins by HPLC". PubMed Central (PMC). URL:[Link]

  • "Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC". LCGC International. URL:[Link]

Sources

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